molecular formula C31H41N3O7 B12388605 Coumarin-PEG2-endoBCN

Coumarin-PEG2-endoBCN

Numéro de catalogue: B12388605
Poids moléculaire: 567.7 g/mol
Clé InChI: XLABDPQXKAOLNZ-YHQISMHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Coumarin-PEG2-endoBCN is a useful research compound. Its molecular formula is C31H41N3O7 and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H41N3O7

Poids moléculaire

567.7 g/mol

Nom IUPAC

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27?

Clé InChI

XLABDPQXKAOLNZ-YHQISMHQSA-N

SMILES isomérique

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4

SMILES canonique

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Coumarin-PEG2-endoBCN: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-endoBCN is a versatile fluorescent probe designed for the specific labeling of biomolecules through bioorthogonal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation, particularly for researchers in drug development and chemical biology. The molecule incorporates a bright coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive endo-bicyclo[6.1.0]nonyne (endoBCN) moiety, enabling efficient and specific labeling of azide-modified targets via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Structure and Physicochemical Properties

This compound is an amphiphilic molecule comprising three key functional components: a 7-(diethylamino)coumarin fluorophore, a hydrophilic PEG2 linker, and a strained endo-BCN alkyne for click chemistry.

Chemical Structure:

  • Fluorophore: 7-(diethylamino)coumarin

  • Linker: Diaza-diethyleneglycol (PEG2)

  • Reactive Moiety: endo-Bicyclo[6.1.0]nonyne (endoBCN)

The combination of these components results in a tool with excellent fluorescent properties and biocompatibility for labeling in complex biological systems.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is specific to the conjugated molecule, other values are representative of the core 7-(diethylamino)coumarin fluorophore and may vary slightly depending on the solvent and conjugation state.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₁N₃O₇[1]
Molecular Weight 567.67 g/mol [1]
CAS Number 2488174-18-9[1]
Appearance Oil
Solubility Soluble in DMSO and DMF[2][3]
Excitation Maximum (λex) ~407-409 nm[2]
Emission Maximum (λem) ~472-473 nm[2]
Quantum Yield (Φ) 0.83 (in DMSO for a similar coumarin derivative)[4]
Molar Extinction Coefficient (ε) ~52,500 M⁻¹cm⁻¹ (in ethanol (B145695) for a similar coumarin derivative)[5]
Storage Conditions Store at -20°C, protected from light and moisture

Synthesis Workflow

Synthesis_Workflow cluster_0 Component Synthesis cluster_1 Linker Functionalization cluster_2 Final Coupling Salicylaldehyde_Derivative 4-(Diethylamino)salicylaldehyde (B93021) Coumarin_Acid 7-(Diethylamino)coumarin-3-carboxylic acid Salicylaldehyde_Derivative->Coumarin_Acid Knoevenagel Condensation Meldrums_Acid Meldrum's Acid Meldrums_Acid->Coumarin_Acid Activated_Coumarin Activated Coumarin Ester (e.g., NHS ester) Coumarin_Acid->Activated_Coumarin EDC/NHS Coupling PEG_Amine endo-BCN-PEG2-amine Final_Product This compound PEG_Amine->Final_Product Activated_Coumarin->Final_Product Amide Bond Formation

Caption: A logical workflow for the synthesis of this compound.

Brief Description of Synthesis Steps:

  • Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid: This is typically achieved through a Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with a malonic acid equivalent, such as Meldrum's acid, which upon heating yields the coumarin-3-carboxylic acid.[6]

  • Preparation of endo-BCN-PEG2-amine: This functionalized linker is commercially available from various suppliers.

  • Coupling Reaction: The carboxylic acid of the coumarin is activated, for example, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with the primary amine of the endo-BCN-PEG2-amine to form a stable amide bond, yielding the final product.[7][8]

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via SPAAC. Below are detailed protocols for labeling proteins in solution and for labeling intracellular targets in live cells.

Labeling of Azide-Modified Proteins in Solution

This protocol describes the general procedure for labeling a purified protein containing an azide (B81097) group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) or spin desalting column

  • Reaction tubes

Protocol:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C, protected from light.

  • Purification: Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.

  • Characterization: Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~409 nm). The degree of labeling can be calculated from these values. Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Labeling of Intracellular Proteins in Live Cells

This protocol outlines the steps for labeling proteins within living cells that have been metabolically engineered to incorporate an azide-containing unnatural amino acid.

Materials:

  • Cells expressing the protein of interest with an incorporated azide-containing amino acid

  • Cell culture medium

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Protocol:

  • Cell Culture and Metabolic Labeling: Culture cells to the desired confluency. Introduce the azide-containing amino acid into the culture medium and incubate for 24-48 hours to allow for its incorporation into the protein of interest.

  • Cell Preparation: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-containing amino acid.

  • Preparation of Labeling Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar filters appropriate for the excitation and emission wavelengths of the coumarin dye).

Signaling Pathways and Experimental Workflows

This compound is a powerful tool for visualizing and tracking biomolecules in various biological processes, including signaling pathways and protein-protein interactions.

Visualizing Protein-Protein Interactions

One common application is to study the interaction between two proteins. This can be achieved by labeling one protein with this compound and another with a complementary fluorescent probe for techniques like Förster Resonance Energy Transfer (FRET).

PPI_Visualization cluster_0 Labeling cluster_1 Interaction & Detection Protein_A Protein A (with Azide) Labeled_Protein_A Labeled Protein A Protein_A->Labeled_Protein_A SPAAC Coumarin_Probe This compound Coumarin_Probe->Labeled_Protein_A Interaction Protein A-B Interaction Labeled_Protein_A->Interaction Protein_B Protein B (with other tag) Labeled_Protein_B Labeled Protein B Protein_B->Labeled_Protein_B Other_Probe Acceptor Fluorophore Other_Probe->Labeled_Protein_B Labeled_Protein_B->Interaction FRET FRET Signal Interaction->FRET Microscopy Fluorescence Microscopy FRET->Microscopy

Caption: Workflow for visualizing protein-protein interactions using FRET.

Tracking Protein Localization in a Signaling Pathway

This compound can also be used to track the translocation of a protein of interest upon the activation of a signaling pathway.

Signaling_Pathway Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Protein_of_Interest Labeled Protein of Interest (Cytoplasmic) Signaling_Cascade->Protein_of_Interest Translocation Translocation Protein_of_Interest->Translocation Nucleus Nucleus Translocation->Nucleus Nuclear_Protein Labeled Protein of Interest (Nuclear) Nucleus->Nuclear_Protein Gene_Expression Changes in Gene Expression Nuclear_Protein->Gene_Expression

Caption: Tracking protein translocation in a generic signaling pathway.

Conclusion

This compound is a highly valuable tool for researchers in drug development and chemical biology. Its bright fluorescence, biocompatible linker, and highly reactive BCN moiety make it ideal for the specific and efficient labeling of biomolecules in a variety of experimental settings. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile fluorescent probe in elucidating complex biological processes. As with any labeling reagent, optimization of the reaction conditions for each specific application is crucial to achieve the desired results while maintaining the biological function of the molecule of interest.

References

A Technical Guide to the Mechanism and Application of Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Coumarin-PEG2-endoBCN, a fluorescent probe widely utilized in bioorthogonal chemistry. The document elucidates the core mechanism of action, focusing on the individual contributions of the coumarin (B35378) fluorophore, the polyethylene (B3416737) glycol (PEG) linker, and the endo-bicyclononyne (endoBCN) moiety. Detailed experimental protocols for the application of this reagent in bioconjugation are provided, alongside a summary of key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, offering a comprehensive resource for researchers in the fields of chemical biology, drug development, and molecular imaging.

Introduction

This compound is a bifunctional molecule designed for the fluorescent labeling of azide-modified biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction, a cornerstone of "click chemistry," allows for the covalent ligation of molecules in complex biological systems with high specificity and efficiency, without the need for cytotoxic catalysts.[1][2] The molecule's architecture combines a fluorescent reporter (coumarin), a solubility-enhancing spacer (PEG2), and a highly reactive strained alkyne (endoBCN), making it a versatile tool for a range of applications, including in vitro and in vivo imaging, and the development of antibody-drug conjugates (ADCs).[1][2]

Core Components and Mechanism of Action

The functionality of this compound arises from the synergistic action of its three key components:

  • Coumarin: A well-characterized fluorophore known for its high quantum yield and photostability.[3] In this conjugate, it serves as a fluorescent reporter, enabling the detection and quantification of labeled biomolecules. Coumarin derivatives are sensitive to their local environment, which can sometimes provide additional information about the labeled molecule.[4][5] Furthermore, certain coumarin derivatives can act as photocleavable protecting groups, adding a layer of potential functionality for light-induced release of cargo, although in this context, its primary role is fluorescence.[6]

  • PEG2 Linker: The short diethylene glycol (PEG2) spacer enhances the hydrophilicity of the molecule, which is crucial for its use in aqueous biological buffers.[7] This linker reduces the potential for aggregation and steric hindrance, ensuring that both the coumarin and BCN moieties can function optimally without interfering with each other or the target biomolecule.[7]

  • endoBCN (endo-Bicyclo[6.1.0]nonyne): This is the reactive component of the probe. BCN is a strained cycloalkyne that readily reacts with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage.[3][8] The high ring strain of approximately 18 kcal/mol is the driving force for this rapid and selective reaction under physiological conditions.[3] The endo isomer of BCN is known to have excellent reaction kinetics.[1]

The overarching mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction proceeds without the need for a copper catalyst, making it biocompatible for live-cell and in vivo applications.[2] The reaction is highly specific between the BCN group and an azide (B81097), with minimal cross-reactivity with other functional groups present in biological systems.[7]

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

While specific kinetic and photophysical data for the complete this compound molecule are not extensively published in peer-reviewed literature, the properties of its core components provide a strong indication of its performance.

Table 1: Reaction Kinetics of BCN with Azides

The rate of the SPAAC reaction is described by a second-order rate law. The following table summarizes experimentally determined second-order rate constants (k) for the reaction of BCN with various azides.

CyclooctyneAzide PartnerSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)Not Specified0.19[1]
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)Not Specified0.29[1]
PEGylated BCN2-AzidoethanolWater200.19 - 0.21[9]

Note: The reaction kinetics are highly dependent on the solvent, temperature, and the steric and electronic properties of the azide reaction partner.[9]

Table 2: Photophysical Properties of a Representative Coumarin Fluorophore

The photophysical properties of coumarin dyes are solvent-dependent.[5][10] Below are typical properties for a 7-(diethylamino)coumarin derivative, which is a common fluorophore used in these types of probes.[3]

PropertyValueConditions
Excitation Maximum (λ_ex)~400 - 430 nmDependent on solvent polarity
Emission Maximum (λ_em)~450 - 500 nmDependent on solvent polarity
Quantum Yield (Φ)HighCan be up to 0.9 in non-polar solvents
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹In organic solvents

Note: These values are illustrative and can vary based on the specific coumarin structure and solvent environment.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioorthogonal labeling experiments, based on standard procedures for SPAAC reactions. Optimization will be required for specific applications.

Protocol 1: Labeling of Purified Azide-Modified Proteins

This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store protected from light and moisture at -20°C or -80°C for long-term storage.[1][3]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 10-50 fold molar excess of the this compound stock solution.[3] The final concentration of DMSO should be kept below 5% to minimize protein denaturation.[3][7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive proteins.[1]

  • Purification: Remove the unreacted this compound using a suitable purification method such as a spin desalting column, SEC, or dialysis.[9]

  • Analysis: Confirm labeling by fluorescence measurement, SDS-PAGE (a band shift may be visible), or mass spectrometry.[7]

Protein_Labeling_Workflow Start Start Prepare_Reagents Prepare Azide-Protein and this compound Stock Start->Prepare_Reagents Mix Mix Protein and Probe (10-50x molar excess of probe) Prepare_Reagents->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify Labeled Protein (SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (Fluorescence, SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Workflow for labeling purified azide-modified proteins.

Protocol 2: Live Cell Labeling

This protocol outlines the general steps for labeling azide-modified biomolecules on the surface of or within live cells.

Materials:

  • Cells with azide-modified biomolecules (e.g., through metabolic labeling with an azide-containing sugar).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • This compound stock solution in DMSO.

  • PBS or other suitable washing buffer.

Procedure:

  • Cell Preparation: Plate cells and allow them to adhere. If necessary, perform metabolic labeling with an azide-containing precursor and wash the cells to remove any unincorporated precursor.

  • Labeling Solution: Prepare a labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-50 µM.

  • Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.[3]

  • Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium or PBS to remove any unbound probe.[3]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for coumarin (e.g., DAPI or blue fluorescent protein channel).

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its mechanism of action, rooted in the principles of bioorthogonal strain-promoted azide-alkyne cycloaddition, allows for highly specific and efficient conjugation under biocompatible conditions. The integrated coumarin fluorophore provides a robust and sensitive means of detection. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively integrate this compound into their experimental workflows for a wide range of applications in chemical biology and drug development.

References

An In-depth Technical Guide to the Synthesis of Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Coumarin-PEG2-endoBCN, a fluorescent labeling reagent crucial for advanced bioconjugation applications. This molecule incorporates a coumarin (B35378) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bicyclononyne (BCN) moiety for copper-free click chemistry. The methodologies, data, and workflows presented herein are intended to equip researchers in drug development and chemical biology with the necessary information for the successful synthesis and application of this versatile chemical tool.

Overview of this compound

This compound is a fluorescent dye specifically designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and biocompatible, making it ideal for labeling sensitive biological molecules without the need for cytotoxic copper catalysts. The key components of the molecule are:

  • 7-(Diethylamino)coumarin: A bright and photostable fluorophore that allows for sensitive detection in various biological assays.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances solubility in aqueous media and provides spatial separation between the coumarin and the conjugated biomolecule, minimizing potential steric hindrance.

  • endo-Bicyclononyne (endoBCN): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules, enabling efficient and stable conjugation.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the coumarin fluorophore, specifically 7-(diethylamino)coumarin-3-carboxylic acid. The second, and final, step is the amide coupling of this carboxylic acid with a commercially available or synthesized endo-BCN-PEG2-amine linker.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic Acid cluster_step2 Step 2: Amide Coupling Reactant1 4-(Diethylamino)salicylaldehyde (B93021) Intermediate 7-(Diethylamino)coumarin-3-carboxylate Reactant1->Intermediate Knoevenagel Condensation Piperidine (B6355638) Reactant2 Diethyl Malonate Reactant2->Intermediate Product1 7-(Diethylamino)coumarin-3-carboxylic Acid Intermediate->Product1 Hydrolysis (e.g., KOH) Acidification (e.g., HCl) Product1_ref 7-(Diethylamino)coumarin-3-carboxylic Acid FinalProduct This compound Product1_ref->FinalProduct Amide Coupling (e.g., HATU, DIPEA) DMF Reactant3 endo-BCN-PEG2-amine Reactant3->FinalProduct

A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from established methods for coumarin synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a solution of potassium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

  • After cooling, acidify the reaction mixture with hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-(diethylamino)coumarin-3-carboxylic acid as a solid.

This step involves the amide coupling of the synthesized coumarin carboxylic acid with a commercially available endo-BCN-PEG2-amine linker.

Materials:

  • 7-(Diethylamino)coumarin-3-carboxylic acid (from Step 1)

  • endo-BCN-PEG2-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 7-(diethylamino)coumarin-3-carboxylic acid (1 equivalent) in anhydrous DMF in a nitrogen-purged flask.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve endo-BCN-PEG2-amine (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the endo-BCN-PEG2-amine solution to the activated coumarin mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
7-(Diethylamino)coumarin-3-carboxylic Acid
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
Typical Yield70-85%
AppearanceYellow to orange solid
endo-BCN-PEG2-amine
Molecular FormulaC₁₇H₂₈N₂O₄
Molecular Weight324.42 g/mol
AppearanceColorless to pale yellow oil
This compound
Molecular FormulaC₃₁H₄₁N₃O₇
Molecular Weight567.68 g/mol
Typical Yield (from coupling)50-70%
AppearanceYellow to orange oil or solid
Excitation Maximum (approx.)425 nm
Emission Maximum (approx.)475 nm

Experimental Workflow and Logic

The overall experimental workflow is designed for efficiency and purity, starting from readily available starting materials and culminating in a highly pure final product suitable for sensitive biological applications.

Experimental_Workflow Start Start Step1 Synthesize 7-(Diethylamino)coumarin- 3-carboxylic Acid Start->Step1 Step1_QC Characterize Intermediate (NMR, MS) Step1->Step1_QC Step2 Amide Coupling with endo-BCN-PEG2-amine Step1_QC->Step2 Purification Silica Gel Column Chromatography Step2->Purification Final_QC Characterize Final Product (NMR, MS, HPLC) Purification->Final_QC End End Product: This compound Final_QC->End

A flowchart of the experimental workflow for synthesizing this compound.

Conclusion

This guide outlines a robust and reproducible synthetic route for this compound. The described protocols, when followed with care, should enable researchers to produce this valuable fluorescent probe for a wide range of applications in drug discovery and development, including target identification, validation, and the development of novel diagnostic tools. The use of copper-free click chemistry afforded by the endoBCN moiety ensures that the integrity of biological systems is maintained during labeling, a critical consideration for in vivo and in vitro studies.

Unveiling the Fluorescent Landscape of Coumarin-PEG2-endoBCN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of Coumarin-PEG2-endoBCN, a versatile fluorophore increasingly utilized in bioorthogonal chemistry and biological imaging. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental methodologies for its characterization, and a logical workflow for its application.

Core Fluorescent Properties

This compound is a fluorescent dye that features a 7-(diethylamino)coumarin fluorophore linked to an endo-bicyclo[6.1.0]nonyne (BCN) moiety via a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for its efficient conjugation to azide-modified biomolecules through copper-free click chemistry. The inherent fluorescence of the coumarin (B35378) core provides a robust signal for detection and imaging.

Quantitative Data Summary
PropertyValueConditions
Excitation Maximum (λex) 409 nm[1]0.1 M Tris buffer, pH 9.0[1]
Emission Maximum (λem) 473 nm[1]0.1 M Tris buffer, pH 9.0[1]
Fluorescence Quantum Yield (Φ) ~0.04 (reacted)Not specified
Molar Extinction Coefficient (ε) Data not available-
Molecular Formula C₃₁H₄₁N₃O₇[1]-
Molecular Weight 567.68 g/mol [1]-

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of fluorescent probes. The following sections outline the key experimental protocols for determining the fluorescent properties of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general representative procedure can be inferred from the synthesis of similar coumarin-based probes. This typically involves a multi-step process:

  • Synthesis of the Coumarin Fluorophore: A suitable 7-aminocoumarin (B16596) derivative is often the starting point. The synthesis may involve reactions like the Pechmann condensation to form the coumarin core.

  • Functionalization of the PEG Linker: A di-functional PEG linker (in this case, PEG2) is activated at one end to react with the coumarin and at the other end to react with the BCN moiety.

  • Coupling of Coumarin to the PEG Linker: The coumarin derivative is coupled to one end of the activated PEG linker, often through an amide bond formation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Attachment of the endo-BCN Moiety: The other end of the PEG-coumarin intermediate is then reacted with an activated endo-BCN derivative to yield the final this compound product.

  • Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. A common method for its determination is the relative method, using a well-characterized fluorescent standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, DMSO, or buffer)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)

  • This compound sample

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the this compound sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slope of the resulting lines can be used in the calculation, which can improve accuracy.

Visualizing the Workflow

The following diagrams illustrate the logical flow of characterizing and utilizing this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Bioorthogonal Application Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Absorbance Measure Absorbance Spectrum Characterization->Absorbance Emission Measure Fluorescence Emission Spectrum Absorbance->Emission QY_Measurement Determine Quantum Yield Absorbance->QY_Measurement Emission->QY_Measurement Click_Reaction Copper-Free Click Reaction with Azide-labeled Biomolecule QY_Measurement->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging

Caption: Workflow for the synthesis, characterization, and application of this compound.

Signaling_Pathway_Labeling Conceptual Signaling Pathway Labeling cluster_cell Cellular Environment Receptor Cell Surface Receptor (Azide-labeled) Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Coumarin_BCN This compound Coumarin_BCN->Receptor Click Reaction

Caption: Labeling an azide-modified cell surface receptor in a signaling pathway.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Coumarin-PEG2-endoBCN, a fluorescent probe designed for bioorthogonal chemistry. This document details its excitation and emission characteristics, provides experimental protocols for its use, and illustrates a typical workflow for cellular imaging applications.

Core Properties of this compound

This compound is a versatile molecule that combines a bright coumarin (B35378) fluorophore with a bicyclononyne (BCN) moiety through a polyethylene (B3416737) glycol (PEG) linker. The coumarin core, specifically a 7-(diethylamino)coumarin derivative, provides the molecule with its fluorescent properties, making it excitable by UV-to-blue light and emitting in the blue-green region of the spectrum. The endo-BCN group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" allows for the specific and covalent labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The PEG linker enhances the solubility and biocompatibility of the molecule.

Spectral Data

The fluorescence properties of this compound are primarily determined by its 7-(diethylamino)coumarin core. While the specific spectral characteristics can be influenced by the local environment, such as solvent polarity, the following table summarizes the typical excitation and emission maxima. These values are based on the spectral data of closely related 7-(diethylamino)coumarin-BCN conjugates.

ParameterWavelength (nm)Notes
Excitation Maximum (λex) ~409Excitable with a 405 nm laser line.
Emission Maximum (λem) ~473Emits in the blue-green region of the spectrum.

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of azide-modified proteins with this compound. A similar protocol can be adapted for labeling azide-modified cells.

Protocol: Fluorescent Labeling of Azide-Modified Proteins

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (B81097).

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column or other protein purification system.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of the compound in the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Store the stock solution at -20°C, protected from light and moisture.

    • Ensure the azide-modified protein is at a suitable concentration in an azide-free buffer.

  • Labeling Reaction:

    • To the azide-modified protein solution, add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.

    • Example: For a 1 mL reaction of a 100 µM protein solution, add 10-20 µL of a 10 mM this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize the risk of protein denaturation.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific biomolecule. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight). Protect the reaction from light.

  • Purification of the Labeled Protein:

    • After the incubation period, remove the unreacted this compound from the labeled protein using a size-exclusion chromatography (SEC) column or another suitable protein purification method.

    • Equilibrate the column with the desired storage buffer for the protein.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the coumarin dye (at its absorption maximum of ~409 nm).

    • The labeled protein can be further analyzed by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.

    • Store the fluorescently labeled protein under conditions appropriate for the specific biomolecule, typically at 4°C for short-term storage or -80°C for long-term storage, protected from light.

Visualizations

The following diagrams illustrate the chemical principles and a general workflow for the application of this compound in cellular imaging.

Caption: Chemical principle of SPAAC for fluorescent labeling.

G A Metabolic Labeling: Introduce azide-modified precursor to cells B Incubate cells to allow for incorporation of the azide into biomolecules A->B C Wash cells to remove unincorporated precursor B->C D Labeling Reaction: Add this compound to cells C->D E Incubate to allow for SPAAC reaction D->E F Wash cells to remove unreacted this compound E->F G Fluorescence Imaging F->G

Caption: Experimental workflow for live-cell imaging.

In-Depth Technical Guide: Solubility and Stability of Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coumarin-PEG2-endoBCN, a fluorescent probe widely utilized in bioorthogonal chemistry. The information herein is intended to assist in the effective handling, storage, and application of this reagent in research and development settings.

Core Properties of this compound

This compound is a fluorescent labeling reagent that incorporates a coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and an endo-bicyclo[6.1.0]nonyne (endoBCN) moiety. This structure allows for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry, a bioorthogonal reaction that enables the specific labeling of azide-modified biomolecules.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its successful application in various experimental contexts, particularly in aqueous biological systems. While exhaustive quantitative data across a multitude of solvents is not publicly available, a summary of known solubility characteristics is presented below.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)ConditionsReference(s)
This compoundDimethyl Sulfoxide (DMSO)SolubleNot specifiedStandard laboratory conditions[1][2][3]
This compound0.1 M Tris buffer (pH 9)SolubleNot specifiedStandard laboratory conditions[2][3]
Coumarin-C2-exo-BCN (a related compound)Dimethyl Sulfoxide (DMSO)18.1837.91Requires ultrasonic treatment and heating to 60°C[4]

Qualitative Solubility and Formulation Considerations:

  • Organic Solvents : As a general characteristic of coumarin-based molecules, this compound is expected to be soluble in common organic solvents such as ethanol, chloroform, and diethyl ether.[4]

  • Aqueous Solubility : The inclusion of a PEG linker in the molecule's structure is designed to enhance its hydrophilicity and improve solubility in aqueous media.[5][6] However, for many coumarin derivatives, aqueous solubility can be limited.[3]

  • Stock Solutions : For practical use, it is recommended to prepare concentrated stock solutions in an organic solvent like DMSO and then dilute them into the desired aqueous buffer for the final experimental concentration. The final concentration of the organic solvent should be minimized to avoid potential effects on biological systems.

Stability Profile

The stability of this compound is crucial for ensuring the reproducibility of experimental results and for long-term storage. Key stability considerations are outlined below.

Storage and Handling Recommendations:

  • Storage Temperature : For long-term storage, it is recommended to keep the compound at -20°C.[1][7]

  • Protection from Light and Moisture : The compound should be protected from light and moisture to prevent degradation.[1][7]

Chemical Stability:

  • BCN Moiety : The bicyclononyne (BCN) group is susceptible to degradation under strongly acidic conditions.[7][8] However, amide linkages adjacent to the BCN core, as is common in these probes, generally confer greater stability than carbamate (B1207046) linkages.[9][10]

  • Coumarin Moiety : The coumarin fluorophore is generally stable, but its fluorescence properties, including intensity and emission wavelength, can be sensitive to the pH of the environment.[10]

  • Post-Reaction Stability : The triazole linkage formed upon the "click" reaction with an azide (B81097) is highly stable, ensuring a durable fluorescent label on the target biomolecule.[11][12]

Experimental Protocols

Detailed experimental protocols for determining the specific solubility and stability of this compound are provided below. These are based on established methodologies for similar fluorescent probes and PEGylated compounds.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for quantifying the solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration : Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution : Carefully collect a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the coumarin's λmax) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection, to determine the concentration of the dissolved compound.

  • Calculation : Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Assessing Chemical Stability (HPLC-Based Assay)

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Methodology:

  • Sample Preparation : Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 4, 7.4, and 9) or solvents.

  • Application of Stress Conditions :

    • pH Stability : Store the buffered solutions at controlled temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C).

    • Photostability : Expose solutions to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.

    • Thermal Stability : Store solutions at a range of temperatures.

  • Time-Point Analysis : At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis :

    • Chromatographic System : Use a reverse-phase HPLC system with a C18 column.

    • Mobile Phase : Employ a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detection : Use a fluorescence detector set to the excitation and emission wavelengths of the coumarin fluorophore and a diode array detector to monitor for the appearance of degradation products.

  • Data Analysis : Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life under each condition.

Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Coumarin_PEG2_endoBCN This compound Labeled_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Coumarin_PEG2_endoBCN->Labeled_Product Bioorthogonal Reaction (No Catalyst) Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Product

Caption: Chemical scheme of the SPAAC click reaction.

Solubility_Workflow Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Agitate to reach equilibrium (24-48h) A->B C Centrifuge to separate solid and liquid B->C D Collect and dilute supernatant C->D E Quantify concentration (HPLC or UV-Vis) D->E

Caption: General workflow for solubility determination.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_stress Stress Conditions cluster_measurement Time-Point Measurement A Prepare solutions in various buffers (pH) B Incubate at different temperatures and light conditions A->B C Withdraw aliquots at specific time intervals B->C D Analyze by stability-indicating HPLC method C->D E Plot % remaining compound vs. time D->E

Caption: General workflow for stability assessment.

References

The Versatility of Coumarin Derivatives in Fluorescence Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives have emerged as a cornerstone in the field of fluorescence microscopy, offering a versatile scaffold for the development of a wide array of fluorescent probes. Their inherent photophysical properties, including high quantum yields and environmental sensitivity, coupled with the relative ease of chemical modification, have made them indispensable tools for visualizing and quantifying a diverse range of biological processes. This technical guide provides a comprehensive overview of the applications of coumarin derivatives in fluorescence microscopy, with a focus on their use as sensors, the underlying photophysical mechanisms, and detailed experimental protocols.

Core Principles and Photophysical Properties

The fluorescence of coumarin derivatives originates from the π-conjugated system of the benzopyran-2-one core. Modifications to this core structure, particularly at the 3, 4, and 7-positions, allow for the fine-tuning of their spectral properties. Electron-donating groups, such as amino or hydroxyl groups, at the 7-position generally enhance fluorescence, while electron-withdrawing groups can be strategically placed to modulate the emission characteristics and create environmentally sensitive probes.[1][2]

The utility of many coumarin-based probes is rooted in three primary photophysical mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[3][4] Understanding these mechanisms is crucial for the rational design of novel probes and the accurate interpretation of fluorescence microscopy data.

Photoinduced Electron Transfer (PET)

PET-based sensors are designed with a fluorophore (the coumarin core) linked to a receptor (electron donor or acceptor) via a short, unconjugated spacer. In the "off" state, photoexcitation of the coumarin fluorophore is followed by a non-radiative decay pathway through electron transfer with the receptor, thus quenching the fluorescence. Upon binding of the target analyte to the receptor, the electron transfer process is disrupted, leading to a "turn-on" of fluorescence.[5][6]

PET_Mechanism cluster_off Fluorescence OFF (Analyte Absent) cluster_on Fluorescence ON (Analyte Present) Excitation1 Excitation (hv) Coumarin_GS1 Coumarin (Ground State) Excitation1->Coumarin_GS1 Absorption Coumarin_ES1 Coumarin (Excited State) PET Photoinduced Electron Transfer Coumarin_ES1->PET e- transfer Receptor_GS1 Receptor NonRadiative_Decay1 Non-Radiative Decay PET->NonRadiative_Decay1 Excitation2 Excitation (hv) Coumarin_GS2 Coumarin (Ground State) Excitation2->Coumarin_GS2 Absorption Coumarin_ES2 Coumarin (Excited State) Fluorescence Fluorescence Emission Coumarin_ES2->Fluorescence Receptor_Bound Receptor-Analyte Complex

Photoinduced Electron Transfer (PET) Mechanism.
Intramolecular Charge Transfer (ICT)

In ICT-based probes, an electron-donating group and an electron-withdrawing group are part of the same conjugated system. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a larger dipole moment. The emission wavelength of ICT probes is highly sensitive to the polarity of the microenvironment. In polar solvents, the excited state is stabilized, resulting in a red-shift of the emission spectrum. This property is exploited to create probes for sensing changes in cellular polarity and viscosity.[3][7]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_emission Emission Molecule_GS D-π-A Coumarin Molecule_ES Excited State (Increased Dipole Moment) Molecule_GS->Molecule_ES ICT Emission_Nonpolar Blue-shifted Emission Molecule_ES->Emission_Nonpolar in Nonpolar Environment Emission_Polar Red-shifted Emission Molecule_ES->Emission_Polar in Polar Environment Excitation Excitation (hv) Excitation->Molecule_GS FRET_Mechanism cluster_no_fret No FRET (Donor & Acceptor > 10 nm apart) cluster_fret FRET (Donor & Acceptor < 10 nm apart) Excitation_Donor1 Donor Excitation (hv) Donor1 Donor Excitation_Donor1->Donor1 Donor_Emission Donor Emission Donor1->Donor_Emission Acceptor1 Acceptor Excitation_Donor2 Donor Excitation (hv) Donor2 Donor Excitation_Donor2->Donor2 Acceptor2 Acceptor Donor2->Acceptor2 Non-radiative Energy Transfer Acceptor_Emission Acceptor Emission Acceptor2->Acceptor_Emission Live_Cell_Imaging_Workflow Start Start Cell_Seeding Seed cells on glass-bottom dish Start->Cell_Seeding Cell_Culture Culture cells to 50-70% confluency Cell_Seeding->Cell_Culture Probe_Preparation Prepare stock solution of coumarin probe in DMSO Cell_Culture->Probe_Preparation Probe_Loading Dilute stock solution to working concentration in pre-warmed medium Probe_Preparation->Probe_Loading Incubation Incubate cells with probe-containing medium (15-60 min, 37°C) Probe_Loading->Incubation Washing Wash cells 2-3 times with PBS or fresh medium Incubation->Washing Imaging Acquire fluorescent images using appropriate filter set Washing->Imaging End End Imaging->End Enzyme_Assay_Workflow Start Start Reagent_Prep Prepare assay buffer, enzyme solution, and substrate stock solution Start->Reagent_Prep Plate_Setup Pipette enzyme solution and test compounds into a 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at room temperature for 10-15 minutes Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction by adding the fluorogenic coumarin substrate Pre_incubation->Reaction_Initiation Fluorescence_Measurement Monitor fluorescence increase over time with a plate reader Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate initial reaction velocities and determine enzyme activity Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being interfered by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the concept has revolutionized the study of biomolecules in their native environments, enabling real-time visualization and manipulation of cellular processes without introducing toxicity.[1] These reactions form the bedrock of numerous applications in chemical biology, drug development, and diagnostics.[3][4][5]

For a reaction to be considered bioorthogonal, it must satisfy a stringent set of criteria:[1][3]

  • Selectivity: The reacting partners must react exclusively with each other, ignoring the vast array of other functional groups present in a biological system.

  • Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the organism under study.

  • Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, and body temperature), even at low concentrations.

  • Stability: The covalent bond formed must be stable and inert to biological reactions.

This guide provides a technical overview of the core principles of bioorthogonal click chemistry, focusing on the most prominent reactions, their quantitative comparison, detailed experimental protocols, and key applications.

Core Bioorthogonal Reactions

While many reactions have been developed, a few have become mainstays in the field due to their reliability and exceptionally favorable kinetics. The most widely used reactions are catalyst-free, a crucial feature for in vivo applications to avoid the cytotoxicity associated with heavy metal catalysts like copper.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

First developed by the Bertozzi group as a copper-free alternative to the foundational Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC has become a workhorse of bioorthogonal chemistry.[1][2] The reaction is a [3+2] cycloaddition between an azide (B81097) and a cyclooctyne. The driving force is the high ring strain of the cyclooctyne, which dramatically lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[6] The resulting product is a stable triazole linkage.

SPAAC_Mechanism cluster_product Product Azide R1-N-N≡N Triazole Stable Triazole Adduct Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Strain-Promoted [3+2] Cycloaddition

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, often referred to as the tetrazine ligation, is currently the fastest known bioorthogonal reaction.[7][8] It occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[9] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[9][10] Its exceptional speed makes it ideal for applications where concentrations are low or processes are highly dynamic.[11]

IEDDA_Mechanism cluster_intermediates Intermediate cluster_product Products Tetrazine Tetrazine Intermediate Unstable Adduct TCO trans-Cyclooctene (TCO) TCO->Intermediate [4+2] Cycloaddition Dihydropyridazine Stable Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Bioorthogonal_Workflow cluster_step1 Step 1: Metabolic or Genetic Incorporation cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis Reporter Introduce Chemical Reporter (e.g., Azide-Modified Sugar) Cell Living Cell / Organism Reporter->Cell Metabolic Labeling LabeledCell Cell with Tagged Biomolecule Probe Introduce Probe Molecule (e.g., DBCO-Fluorophore) Probe->LabeledCell Click Reaction (SPAAC or IEDDA) Analysis Detection & Analysis (e.g., Fluorescence Imaging) LabeledCell->Analysis Visualize or Isolate

References

Methodological & Application

Application Notes and Protocols for Live-Cell Labeling with Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fluorescent labeling of biomolecules in living cells using Coumarin-PEG2-endoBCN. This technique utilizes a two-step bioorthogonal chemistry approach, enabling the precise visualization of various cellular processes.

Introduction

Live-cell imaging is a powerful tool for studying dynamic cellular events in real-time.[1] The use of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the ability to label and visualize biomolecules in their native environment without disrupting cellular functions.[1][2][3] this compound is a fluorescent probe that leverages this technology. It consists of a bright coumarin (B35378) fluorophore attached via a polyethylene (B3416737) glycol (PEG) linker to an endo-bicyclo[6.1.0]nonyne (endoBCN) moiety.[4][5] The strained ring system of BCN reacts selectively and efficiently with azide-functionalized biomolecules in a catalyst-free manner, which is crucial for live-cell applications to avoid the cytotoxicity associated with copper catalysts.[3][6][7] This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the target molecule for visualization by fluorescence microscopy.[7][8]

The labeling strategy involves two main steps:

  • Metabolic or Enzymatic Labeling : Cells are incubated with a metabolic precursor containing an azide (B81097) group. This precursor is processed by the cell's machinery and incorporated into nascent biomolecules such as glycans, proteins, or lipids.[1][9]

  • Bioorthogonal Ligation : The azide-modified cells are then treated with this compound. The endo-BCN group reacts specifically with the azide group through SPAAC, resulting in covalent labeling of the target biomolecules with the coumarin fluorophore.[1][4][5]

Coumarin dyes are UV-excitable, blue fluorescent probes with emission typically in the 410 to 470 nm range.[10] They are often used to provide contrast in multicolor imaging applications.[10]

Quantitative Data Summary

The following tables summarize typical experimental parameters and photophysical properties for live-cell labeling using this compound. Note that these are starting points, and optimal conditions may vary depending on the cell type, the abundance of the target molecule, and the specific experimental setup.[9]

Table 1: Recommended Parameters for Live-Cell Labeling

ParameterRecommended RangeNotes
Azide Precursor Concentration 25 - 100 µMDependent on the specific precursor and cell type. For example, 25-50 µM for Ac4ManNAz (azido-sugar)[1] or 50-100 µM for AHA (azido-amino acid).[7]
Metabolic Labeling Time 1 - 3 daysThe optimal incubation time should be determined empirically for each cell line.[1]
This compound Concentration 1 - 25 µMStart with a lower concentration (e.g., 5 µM) and optimize. Higher concentrations can lead to increased background fluorescence.[9]
Labeling Incubation Time 10 - 60 minutesLonger incubation times may increase the signal but can also elevate background.[7][11]
Incubation Temperature 37°CTo maintain physiological conditions for live cells.[9]
Cell Confluency 50 - 80%Optimal cell density can impact labeling efficiency and overall signal-to-noise ratio.[9]
Washing Steps 3 - 4 timesThorough washing with pre-warmed buffer or medium is crucial to remove the unbound probe and reduce background.[9]

Table 2: Photophysical Properties of Coumarin Fluorophore

PropertyValueNotes
Excitation Maximum (Ex) ~405 nmA 405 nm laser line on a confocal microscope is suitable for excitation.[7]
Emission Maximum (Em) ~470 nmA bandpass filter of 450-500 nm is a good starting point for capturing the emission.[7]
Filter Set DAPI or equivalentA standard DAPI filter set (e.g., Ex: 405/20 nm, Em: 475/50 nm) can be used.[1]
Quantum Yield HighCoumarin derivatives are known for their high fluorescence quantum yields.[12][13]
Stokes Shift LargeThe significant separation between excitation and emission spectra minimizes background interference.[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with an Azide Precursor

This protocol describes the metabolic incorporation of an azide group into cellular biomolecules. The example provided is for glycan labeling using an azido-sugar, N-azidoacetylmannosamine (Ac4ManNAz). A similar procedure can be followed for other azide precursors like L-azidohomoalanine (AHA) for protein labeling.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azido-sugar (e.g., Ac4ManNAz) or other azide precursor

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them under normal conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 50-70%).[14]

  • Prepare Azide Precursor Stock Solution: Prepare a 100 mM stock solution of the azide precursor (e.g., Ac4ManNAz) in anhydrous DMSO.

  • Metabolic Labeling: Add the azide precursor stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM for Ac4ManNAz).[1] Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells for 1-3 days under normal cell culture conditions to allow for the incorporation of the azide precursor into the target biomolecules.[1]

  • Negative Control: As a negative control, culture a separate batch of cells in a medium containing an equivalent concentration of DMSO without the azide precursor.[1]

Protocol 2: this compound Labeling of Azide-Modified Live Cells

This protocol details the bioorthogonal ligation of this compound to the azide-labeled cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS)

  • Pre-warmed PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[11] Store any unused portion at -20°C, protected from light.[7]

  • Cell Preparation:

    • Gently aspirate the culture medium containing the azide precursor from the cells.

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.[1][9]

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or imaging buffer to the desired final concentration (e.g., 5-20 µM).[1] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[9][11]

  • Labeling Reaction: Add the labeling solution to the cells and incubate for 10-60 minutes at 37°C, protected from light.[7][11]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three to four times with pre-warmed PBS or imaging buffer to remove any unreacted probe.[9]

Protocol 3: Fluorescence Imaging of Labeled Live Cells

This protocol outlines the general procedure for visualizing the labeled cells using fluorescence microscopy.

Materials and Equipment:

  • Labeled live cells (from Protocol 2)

  • Pre-warmed live-cell imaging medium

  • Fluorescence microscope (confocal or widefield) equipped with an environmental chamber (37°C, 5% CO2)

  • Appropriate filter set for coumarin imaging (e.g., DAPI filter set)[1]

Procedure:

  • Prepare for Imaging: Replace the final wash buffer with pre-warmed live-cell imaging medium.

  • Microscope Setup:

    • Place the culture vessel on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15 minutes before imaging.[1]

  • Image Acquisition:

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Use a light source and filter set appropriate for the coumarin fluorophore (Excitation: ~405 nm; Emission: ~470 nm).[7]

    • Acquire images using settings that provide a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. It is important to use consistent imaging settings when comparing different experimental conditions.[7]

Visualizations

G cluster_protocol1 Protocol 1: Metabolic Labeling cluster_protocol2 Protocol 2: Bioorthogonal Ligation cluster_protocol3 Protocol 3: Imaging A Seed Cells C Add Precursor to Culture Medium A->C B Prepare Azide Precursor Stock B->C D Incubate Cells (1-3 days) C->D F Wash Cells D->F E Prepare this compound Stock Solution G Prepare Labeling Solution E->G H Incubate Cells with Probe (10-60 min) F->H G->H I Wash Cells (3-4x) H->I J Add Imaging Medium I->J K Equilibrate on Microscope J->K L Acquire Images K->L

Caption: Experimental workflow for live-cell labeling.

G cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product biomolecule Azide-Modified Biomolecule reaction Live Cells 37°C Copper-Free biomolecule->reaction probe This compound probe->reaction labeled_biomolecule Fluorescently Labeled Biomolecule reaction->labeled_biomolecule

Caption: Chemical principle of this compound labeling.

References

Application Notes and Protocols for Coumarin-PEG2-endoBCN Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of Coumarin-PEG2-endoBCN to azide-modified biomolecules. The described protocol is based on the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.[1] This method is ideal for the fluorescent labeling of sensitive biological materials, including proteins, peptides, and nucleic acids, for a variety of applications in research and drug development.[1][2]

Introduction

This compound is a fluorescent labeling reagent that combines a coumarin (B35378) fluorophore with an endo-bicyclo[6.1.0]nonyne (BCN) moiety through a polyethylene (B3416737) glycol (PEG) spacer. The coumarin dye allows for the sensitive detection and quantification of the labeled biomolecule, while the BCN group enables a copper-free click chemistry reaction with azide-functionalized molecules.[3][4] The PEG linker enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding.[2]

The core of this bioconjugation strategy is the SPAAC reaction, a bioorthogonal ligation that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1] The high ring strain of the BCN cyclooctyne (B158145) drives the reaction with an azide, forming a stable triazole linkage.[5] This makes it particularly well-suited for applications in living cells and for the modification of delicate biomolecules.[1]

Key Features of this compound Bioconjugation:

  • Biocompatible: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with traditional copper-catalyzed click chemistry (CuAAC).[1]

  • High Specificity: The BCN group reacts selectively with azides, minimizing off-target labeling of other functional groups present in biological samples.[6]

  • Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at or near physiological pH and temperature.[6]

  • Stable Conjugate: The resulting triazole linkage is chemically stable, ensuring a robustly labeled biomolecule.[6]

  • Fluorescent Detection: The integrated coumarin fluorophore provides a reliable method for the visualization and quantification of the labeled target.[6]

Quantitative Data

The efficiency of SPAAC reactions is typically characterized by second-order rate constants. While specific kinetic data for the precise this compound molecule is not extensively published, the reaction rates of parent BCN compounds with azides provide a valuable reference. The endo isomer of BCN has been shown to have a slightly higher reactivity compared to the exo isomer.[6][7]

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
endo-BCN + Benzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCN + Benzyl Azide0.19CD₃CN/D₂O (1:2)

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of an azide-modified protein with this compound. The protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents
  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing sodium azide.[6][8]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography (SEC) column (e.g., a desalting column) for purification.[9][10]

  • Reaction tubes

Preparation of Reagents
  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[9][10] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of solvent.

    • Vortex briefly to ensure the compound is fully dissolved. This stock solution should be prepared fresh and used immediately.[9]

  • Azide-Modified Protein Solution:

    • Prepare the azide-modified protein in an azide-free buffer, such as PBS (pH 7.4), at a concentration of 1-10 mg/mL.[10] Higher protein concentrations can improve reaction efficiency.[8][10]

Bioconjugation Protocol
  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution.

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.[9][10] A higher molar excess of the dye will help to ensure complete labeling of the azide-modified protein.[10]

    • Important: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally below 10% v/v) to minimize the risk of protein denaturation.[6][9]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C).[9][10] For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[9] Protect the reaction from light due to the photosensitive nature of the coumarin fluorophore.[5]

Purification of the Labeled Protein
  • Removal of Unreacted Dye:

    • After the incubation period, it is crucial to remove the unreacted this compound from the labeled protein.

    • Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[6][9]

  • Size-Exclusion Chromatography Procedure:

    • Equilibrate the desalting column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with the storage buffer according to the manufacturer's instructions.

    • The fluorescently labeled protein will typically elute in the initial fractions, while the smaller, unreacted dye molecules are retained and elute later.[10]

Analysis and Storage
  • Confirmation of Conjugation:

    • The successful conjugation can be confirmed and the degree of labeling can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the coumarin dye (around 400 nm).[6]

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein, and mass spectrometry to confirm the mass of the conjugate.[9]

  • Storage:

    • Store the purified, fluorescently labeled protein under conditions appropriate for the specific biomolecule, typically at 4°C for short-term storage or at -80°C for long-term storage.[6] It is important to protect the conjugate from light to prevent photobleaching of the coumarin dye.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis & Storage prep_dye Prepare this compound Stock Solution (DMSO/DMF) mix Mix Protein and Dye (5-20x Molar Excess of Dye) prep_dye->mix prep_protein Prepare Azide-Modified Protein (Azide-Free Buffer) prep_protein->mix incubate Incubate (1-4h at RT or 12-24h at 4°C) mix->incubate sec Size-Exclusion Chromatography (e.g., Desalting Column) incubate->sec collect Collect Labeled Protein Fractions sec->collect analyze Analyze Conjugate (UV-Vis, SDS-PAGE, MS) collect->analyze store Store Conjugate (4°C or -80°C, Protected from Light) analyze->store signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor protein_a Kinase A receptor->protein_a Signal Transduction protein_b Kinase B protein_a->protein_b tf Transcription Factor protein_b->tf Activation gene Target Gene tf->gene Nuclear Translocation & Gene Expression response Cellular Response gene->response labeled_protein Coumarin-Labeled Protein labeled_protein->receptor Binding & Activation

References

Application Notes and Protocols for In Vivo Imaging with Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-endoBCN is a fluorescent probe designed for the detection and imaging of azide-modified biomolecules in vitro and in vivo. This probe features a bright and photostable coumarin (B35378) fluorophore attached to an endo-bicyclononyne (BCN) moiety via a polyethylene (B3416737) glycol (PEG2) spacer. The BCN group is a strained alkyne that undergoes a highly efficient and specific reaction with azides through a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is exceptionally well-suited for applications in living systems due to its high biocompatibility, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[1] The stable triazole linkage formed covalently attaches the coumarin fluorophore to the azide-labeled molecule of interest, enabling visualization of a wide array of biological processes, including glycan trafficking, protein synthesis, and the localization of post-translationally modified proteins.

The PEG2 linker enhances the hydrophilicity of the molecule, which can improve its pharmacokinetic profile for in vivo applications.[1] These characteristics make this compound a valuable tool for non-invasive imaging and tracking of biological processes in real-time.

Principle of Detection

The in vivo imaging strategy utilizing this compound is typically a two-step process:

  • Metabolic Labeling: A biomolecule of interest is first metabolically or enzymatically labeled with an azide-containing precursor. This introduces a bioorthogonal "handle" onto the target within the living organism. For example, to label cell-surface glycans, an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) is administered. The organism's metabolic machinery processes this azido-sugar and incorporates it into newly synthesized glycans on the surface of cells.[2][3]

  • Bioorthogonal Ligation and Imaging: Following metabolic incorporation and clearance of the excess azido-sugar, this compound is administered. The BCN moiety of the probe rapidly and specifically reacts with the azide (B81097) groups on the target biomolecules in vivo. This covalent attachment of the coumarin fluorophore allows for the visualization of the labeled structures using non-invasive fluorescence imaging techniques.

Quantitative Data

The selection of appropriate reagents and reaction conditions is critical for successful in vivo imaging experiments. The following tables provide key quantitative data for this compound and related compounds.

Table 1: Photophysical Properties of Coumarin Fluorophore

PropertyValueReference
Excitation Maximum (λex)~405 nm[4]
Emission Maximum (λem)~470 nm[4]
Stokes Shift~65 nmCalculated
Quantum YieldHigh (in non-aqueous environments)[5]

Table 2: Reaction Kinetics of BCN with Azides (SPAAC)

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
BCN (endo) 0.15 (in DMSO) [6]
DBCO (DIBAC/ADIBO)0.86[7]
OCT (Cyclooctyne)~0.0012[7]

Table 3: Recommended Starting Concentrations for In Vitro and In Vivo Applications

ApplicationReagentRecommended ConcentrationIncubation/Reaction TimeReference(s)
In Vitro Cell LabelingAzido-sugar (e.g., Ac4ManNAz)25-50 µM in culture medium24-72 hours[8]
This compound10-50 µM in imaging buffer10-30 minutes[4]
In Vivo Metabolic Labeling (Mouse Model)Azido-sugar (e.g., Ac4GalNAz)300 mg/kg/day (i.p. injection)7 days[3][9]
In Vivo Imaging (Mouse Model)This compound5-20 mg/kg (i.v. injection)Imaging at 2-24 hours post-injectionGeneral practice

Signaling Pathways and Experimental Workflows

The application of this compound is not limited to a specific signaling pathway but is a tool to visualize any biological process where an azide handle can be introduced. The logical relationship is a two-step process: metabolic incorporation of an azide followed by bioorthogonal labeling.

Metabolic_Labeling_Workflow cluster_in_vivo In Vivo Environment (e.g., Mouse Model) cluster_detection Detection Phase Azido_Sugar Administer Azido-Sugar (e.g., Ac4ManNAz) Metabolic_Incorporation Metabolic Incorporation into Biomolecules Azido_Sugar->Metabolic_Incorporation Cellular Uptake & Metabolism Azide_Labeled_Cells Azide-Labeled Cells/Tissues Metabolic_Incorporation->Azide_Labeled_Cells Biosynthesis SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Labeled_Cells->SPAAC_Reaction Coumarin_Probe Administer this compound Coumarin_Probe->SPAAC_Reaction Systemic Distribution Fluorescent_Labeling Covalent Fluorescent Labeling SPAAC_Reaction->Fluorescent_Labeling Imaging In Vivo Fluorescence Imaging Fluorescent_Labeling->Imaging Signal Generation

Workflow for in vivo metabolic labeling and imaging.

SPAAC_Mechanism Coumarin_BCN This compound Coumarin PEG2 endoBCN (Strained Alkyne) Triazole_Product Fluorescently Labeled Biomolecule Biomolecule Triazole Linkage Coumarin-PEG2 Coumarin_BCN:f2->Triazole_Product:f1 SPAAC Reaction Azide_Biomolecule Azide-Modified Biomolecule Biomolecule Azide Azide_Biomolecule:f1->Triazole_Product:f1

Mechanism of SPAAC reaction.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cellular Glycans

This protocol describes the labeling of newly synthesized sialoglycans on the surface of cultured cells.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., HBSS)

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Preparation for Labeling:

    • Gently aspirate the Ac4ManNAz-containing medium.

    • Wash the cells three times with warm PBS to remove unincorporated azido-sugar.

  • This compound Labeling:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging buffer to a final concentration of 10-50 µM.

    • Add the labeling solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[4]

  • Washing:

    • Gently aspirate the labeling solution.

    • Wash the cells three times with warm PBS to remove unreacted probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for coumarin (e.g., Ex: 405 nm, Em: 470 nm).[4]

Protocol 2: In Vivo Metabolic Labeling and Imaging of Tumors in a Mouse Model

This protocol provides a general workflow for the in vivo labeling and imaging of tumor glycans. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Vehicle for injection (e.g., 70% DMSO in PBS)

  • This compound

  • Sterile, biocompatible buffer (e.g., PBS)

  • In vivo fluorescence imaging system

Procedure:

  • Metabolic Labeling:

    • Prepare a solution of Ac4GalNAz in the vehicle.

    • Administer Ac4GalNAz to the mice daily for 7 days via intraperitoneal (i.p.) injection at a dose of 300 mg/kg.[3][9]

  • Probe Administration:

    • Allow 24 hours after the final Ac4GalNAz injection for clearance of the unincorporated sugar.

    • Prepare a sterile solution of this compound in a biocompatible buffer.

    • Administer the this compound solution to the mice via intravenous (i.v.) injection (e.g., through the tail vein) at a dose of 5-20 mg/kg.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points (e.g., 2, 6, 12, and 24 hours) post-probe injection.

    • Perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for the coumarin dye.

    • Acquire images and quantify the fluorescence intensity in the tumor and other organs to assess probe accumulation and specificity.

Protocol 3: Pre-targeted In Vivo Imaging

This strategy involves first targeting a tumor with a BCN-modified antibody, followed by the administration of an azide-functionalized imaging agent. While this protocol describes the reverse scenario of the primary application, it highlights the versatility of the BCN-azide chemistry. For the purpose of using this compound, one would use an azide-modified antibody and the BCN-functionalized coumarin probe.

Materials:

  • Tumor-bearing mice

  • Azide-modified tumor-targeting antibody

  • This compound

  • Sterile, biocompatible buffer

  • In vivo imaging system

Procedure:

  • Antibody Administration:

    • Administer the azide-modified antibody to the tumor-bearing mice via i.v. injection.

    • Allow sufficient time (e.g., 24-72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.

  • Probe Administration:

    • Administer this compound via i.v. injection.

  • In Vivo Imaging:

    • Perform fluorescence imaging at various time points post-probe injection to visualize the targeted tumor.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Inefficient metabolic labeling.Increase the concentration or duration of azido-sugar incubation. Ensure the viability of the cells or animals.
Incomplete SPAAC reaction.Optimize the concentration of this compound and the reaction time.
Photobleaching of the fluorophore.Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed samples.
High background fluorescence Incomplete removal of unreacted probe.Increase the number and duration of washing steps.
Non-specific binding of the probe.Include a blocking step (e.g., with BSA) for in vitro experiments. Optimize the imaging time window for in vivo experiments to allow for clearance of unbound probe.
Cell/Animal Toxicity High concentration of DMSO or probe.Reduce the final concentration of DMSO in the labeling medium. Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.

Conclusion

This compound is a powerful and versatile tool for in vivo imaging applications. Its biocompatible and highly specific click chemistry reaction enables the visualization of a wide range of biological processes in living systems. The protocols and data presented here provide a comprehensive guide for researchers to design and execute successful in vivo imaging experiments using this advanced fluorescent probe. As with any in vivo study, optimization of concentrations, timing, and imaging parameters for the specific biological system under investigation is crucial for obtaining high-quality, reproducible results.

References

Metabolic Labeling with Coumarin-PEG2-endoBCN: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Metabolic labeling is a powerful technique for studying a wide range of biological processes by introducing bioorthogonal functional groups into biomolecules within living cells. This approach allows for the visualization and analysis of dynamic cellular events without the need for genetic modification. Coumarin-PEG2-endoBCN is a fluorescent probe designed for the detection of azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and biocompatible, making it ideal for use in live cells and complex biological systems.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic labeling experiments. The core principle involves the metabolic incorporation of an azide-containing precursor (e.g., an azido-sugar) into a class of biomolecules, followed by the specific and covalent attachment of the this compound probe. The coumarin (B35378) fluorophore provides a bright and stable fluorescent signal for subsequent detection and analysis.

Principle of the Method

The metabolic labeling and detection process using this compound is a two-step procedure:

  • Metabolic Incorporation of an Azide (B81097) Reporter: Cells are cultured in the presence of a precursor molecule containing an azide group. For example, to label glycoproteins, cells are incubated with a peracetylated azido-sugar such as N-azidoacetylmannosamine (Ac4ManNAz) or N-azidoacetylgalactosamine (Ac4GalNAz). Cellular enzymes process these sugars and incorporate them into newly synthesized glycans.

  • Bioorthogonal Ligation with this compound: The azide-labeled cells or cell lysates are then treated with this compound. The endo-bicyclo[6.1.0]nonyne (endoBCN) moiety of the probe rapidly and specifically reacts with the azide groups via SPAAC, forming a stable triazole linkage and covalently attaching the coumarin fluorophore to the target biomolecules.

Data Presentation

Quantitative Properties of a Structurally Similar Coumarin-BCN Conjugate

PropertyUnreacted ProbeReacted (Coumarin-Triazole Adduct)
Fluorescence Quantum Yield (Φ) ~0.003~0.04
Maximum Absorption (λ_max) Not Specified~408 nm

Note: The significant increase in quantum yield upon reaction ("fluorogenic turn-on") is a key advantage, as it reduces background fluorescence from unreacted probes in imaging applications.[1]

Recommended Reagent Concentrations and Incubation Times

The optimal conditions for metabolic labeling and click chemistry reaction can vary depending on the cell type and experimental goals. The following table provides a starting point for optimization.

StepReagentTypical ConcentrationIncubation TimeTemperature
Metabolic Labeling Azido-Sugar (e.g., Ac4ManNAz)25-50 µM1-3 days37°C
Live-Cell Click Labeling This compound5-20 µM30-60 minutes37°C
Cell Lysate Click Labeling This compound10-50 µM1-4 hoursRoom Temperature

Mandatory Visualizations

experimental_workflow Experimental Workflow for Metabolic Labeling and Detection cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry cluster_analysis Step 3: Analysis cell_culture Cell Culture azido_sugar Add Azido-Sugar (e.g., Ac4ManNAz) cell_culture->azido_sugar incubation Incubate (1-3 days) azido_sugar->incubation live_cell Live Cell Labeling incubation->live_cell cell_lysis Cell Lysis incubation->cell_lysis microscopy Fluorescence Microscopy live_cell->microscopy flow_cytometry Flow Cytometry live_cell->flow_cytometry lysate_labeling Lysate Labeling cell_lysis->lysate_labeling gel_electrophoresis In-Gel Fluorescence lysate_labeling->gel_electrophoresis

Caption: A generalized workflow for metabolic labeling with an azido-sugar, followed by copper-free click chemistry with this compound and subsequent analysis.

signaling_pathway_visualization Visualization of Glycosylated Receptors in a Signaling Pathway cluster_cell_surface Cell Surface cluster_intracellular_signaling Intracellular Signaling Cascade cluster_visualization Visualization with this compound ligand Ligand receptor Glycosylated Receptor (Metabolically Labeled) ligand->receptor Binding downstream_kinase_1 Downstream Kinase 1 receptor->downstream_kinase_1 downstream_kinase_2 Downstream Kinase 2 downstream_kinase_1->downstream_kinase_2 cellular_response Cellular Response downstream_kinase_2->cellular_response coumarin_probe This compound coumarin_probe->receptor Click Reaction

Caption: Using this compound to visualize metabolically labeled glycosylated receptors, enabling the study of their role in signaling pathways.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars

This protocol describes the incorporation of azide groups into cellular glycans using peracetylated N-azidoacetylmannosamine (Ac4ManNAz) as an example.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture plates or dishes

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel to achieve 70-80% confluency at the time of labeling.

  • Prepare Azido-Sugar Stock Solution: Prepare a 100 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM. Gently mix the medium to ensure even distribution.

  • Incubation: Incubate the cells for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell type.

  • Negative Control: Culture a separate batch of cells in a medium containing an equivalent concentration of DMSO without the azido-sugar.

  • Proceed to Labeling: After the incubation period, the azide-labeled cells are ready for fluorescent labeling using either Protocol 2 (Live-Cell Labeling) or Protocol 3 (Cell Lysate Labeling).

Protocol 2: Fluorescent Labeling of Live Azide-Labeled Cells

This protocol is for the in-situ labeling of azide-modified biomolecules on the surface of living cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed

  • Complete cell culture medium (serum-free is recommended for the labeling step)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.

  • Cell Preparation: Gently aspirate the culture medium containing the azido-sugar from the cells. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.

  • Labeling Reaction: Dilute the this compound stock solution in serum-free culture medium to a final concentration of 5-20 µM. Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Fluorescent Labeling of Azide-Labeled Cell Lysates

This protocol is for labeling azide-modified biomolecules in cell lysates, which is suitable for subsequent analysis by SDS-PAGE.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scraper or cell lifter

Procedure:

  • Cell Lysis: Wash the azide-labeled cells with cold PBS. Lyse the cells using a suitable lysis buffer. Collect the lysate and clarify by centrifugation to remove cellular debris.

  • Determine Protein Concentration: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA).

  • Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: In a microcentrifuge tube, add the cell lysate (e.g., 50 µg of total protein). Add the this compound stock solution to a final concentration of 10-50 µM. Adjust the final volume with PBS.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Analysis: The labeled proteins in the lysate are now ready for analysis by in-gel fluorescence scanning. The sample can be prepared for SDS-PAGE by adding the appropriate loading buffer.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Fluorescent Signal Inefficient metabolic labeling.Increase the concentration of the azido-sugar or the incubation time.
Inefficient click reaction.Increase the concentration of this compound or the incubation time.
Inactive probe.Ensure proper storage of this compound (protected from light and moisture). Prepare a fresh stock solution.
High Background Fluorescence Incomplete removal of unreacted probe.Increase the number of washing steps after the click reaction.
Non-specific binding of the probe.Decrease the concentration of this compound. Include a blocking step (e.g., with BSA) for live-cell imaging.
Cell Viability Issues (Live-Cell Labeling) Toxicity of the probe or DMSO.Decrease the concentration of this compound. Ensure the final DMSO concentration is low (typically <1%).

Conclusion

Metabolic labeling with this compound provides a robust and versatile method for the fluorescent labeling of azide-modified biomolecules in a specific and bioorthogonal manner. The protocols outlined in this document offer a comprehensive guide for researchers to successfully apply this technology in their studies of cellular processes, with applications in fluorescence microscopy, flow cytometry, and proteomic analysis. As with any experimental procedure, optimization of the reaction conditions for each specific cell type and application is crucial for achieving the best results.

References

Visualizing Glycans: Application Notes and Protocols for Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Coumarin-PEG2-endoBCN for the fluorescent labeling and visualization of glycans in biological systems. This methodology leverages the power of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to enable sensitive and specific detection of metabolically labeled glycans.

Introduction

The study of glycans and their roles in cellular processes, disease progression, and drug development is a rapidly expanding field. Visualizing the localization and dynamics of glycans provides invaluable insights. This compound is a fluorescent probe designed for this purpose. It consists of a bright, photostable coumarin (B35378) fluorophore linked to an endo-Bicyclononyne (endoBCN) moiety via a polyethylene (B3416737) glycol (PEG) spacer.

The visualization strategy involves a two-step process:

  • Metabolic Labeling: Cells are cultured with a synthetic monosaccharide analog containing an azide (B81097) group. This azido-sugar is incorporated into the cellular glycan structures through the natural biosynthetic pathways.

  • Bioorthogonal Ligation: The azide-modified glycans are then specifically and covalently labeled with this compound. The highly strained endoBCN ring reacts efficiently with the azide group in a catalyst-free "click" reaction, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes.

Mechanism of Action

The core of this glycan visualization technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

SPAAC_Mechanism cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Fluorescent Labeling MetabolicLabeling Metabolic Labeling AzidoSugar Azido-Sugar (e.g., Ac₄ManNAz) Cell Cellular Glycans AzidoSugar->Cell Incorporation AzideLabeledGlycan Azide-Labeled Glycan Cell->AzideLabeledGlycan Biosynthesis SPAAC SPAAC Reaction (Click Chemistry) AzideLabeledGlycan->SPAAC LabeledGlycan Fluorescently Labeled Glycan SPAAC->LabeledGlycan CoumarinProbe This compound CoumarinProbe->SPAAC Visualization Fluorescence Microscopy LabeledGlycan->Visualization

Mechanism of Glycan Visualization using this compound.

Quantitative Data

The selection of appropriate concentrations and incubation times is critical for successful labeling. The following tables provide recommended starting ranges based on literature for similar compounds. Optimization is recommended for specific cell types and experimental conditions.

Table 1: Recommended Concentration Ranges for Metabolic Labeling

Azido-Sugar PrecursorTypical Final ConcentrationIncubation Time
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)25-50 µM1-3 days
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)25-50 µM1-3 days
Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz)25-50 µM1-3 days

Table 2: Recommended Parameters for SPAAC Reaction and Imaging

ParameterRecommended RangeNotes
This compound Concentration5-25 µMTitrate to find the optimal balance between signal and background.
Incubation Time30-60 minutesLonger times may increase signal but also background.
Excitation Wavelength~405 nm
Emission Wavelength~470 nm

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azido-Sugars

This protocol describes the incorporation of an azide-containing sugar into cellular glycans.

Protocol1_Workflow Start Start: Seed Cells PrepareStock Prepare Azido-Sugar Stock Solution (e.g., 100 mM in DMSO) Start->PrepareStock AddSugar Add Azido-Sugar to Culture Medium (Final Conc: 25-50 µM) PrepareStock->AddSugar Incubate Incubate Cells (1-3 days, 37°C, 5% CO₂) AddSugar->Incubate Wash Wash Cells Twice with PBS Incubate->Wash Ready Cells Ready for Labeling Wash->Ready

Workflow for Metabolic Labeling of Glycans.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz)

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of labeling.

  • Prepare Azido-Sugar Stock Solution: Prepare a 100 mM stock solution of the desired peracetylated azido-sugar in sterile DMSO.

  • Metabolic Labeling: Add the azido-sugar stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl to mix.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans with this compound

This protocol details the SPAAC reaction between the azide-labeled glycans and the fluorescent probe.

Materials:

  • Azide-labeled cells from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or imaging buffer

  • PBS

Procedure:

  • Prepare Labeling Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed serum-free culture medium or imaging buffer to a final concentration of 5-25 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Labeling Reaction: Add the labeling solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Imaging Preparation: Add fresh imaging buffer to the cells. The cells are now ready for fluorescence imaging.

Protocol 3: Fluorescence Microscopy

This protocol provides general guidelines for imaging the labeled cells.

Protocol3_Workflow Start Start: Labeled Cells in Imaging Buffer MicroscopeSetup Place on Microscope Stage (with environmental chamber if live) Start->MicroscopeSetup FilterSetup Select Appropriate Filter Set (Ex: ~405 nm, Em: ~470 nm) MicroscopeSetup->FilterSetup Focus Focus using Brightfield/Phase-Contrast FilterSetup->Focus Acquire Acquire Fluorescence Images (Minimize phototoxicity) Focus->Acquire Analyze Analyze Images Acquire->Analyze NegativeControl Image Negative Control Cells (No azido-sugar) NegativeControl->Analyze

Workflow for Fluorescence Microscopy Imaging.

Equipment:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters for coumarin imaging.

Imaging Parameters:

  • Excitation: Use a light source and filter set appropriate for the excitation maximum of coumarin (approximately 405 nm). A 405 nm laser line on a confocal microscope is suitable.

  • Emission: Use a filter set that captures the emission maximum of coumarin (approximately 470 nm). A bandpass filter of 450-500 nm is a good starting point.

Procedure:

  • Microscope Setup: Place the imaging dish on the microscope stage. For live-cell imaging, use an environmental chamber to maintain 37°C and 5% CO₂.

  • Image Acquisition:

    • Focus on the cells using brightfield or phase-contrast microscopy.

    • Acquire fluorescence images using the lowest possible excitation light intensity and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.

    • As a negative control, image cells that were not treated with the azido-sugar but were incubated with this compound to assess background fluorescence.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Inefficient metabolic labeling.- Low concentration of probe.- Insufficient incubation time for SPAAC.- Increase azido-sugar incubation time or concentration.- Increase this compound concentration.- Increase SPAAC incubation time.
High Background - Non-specific binding of the probe.- Autofluorescence.- Decrease this compound concentration.- Increase the number and duration of wash steps.- Image unstained cells to determine the level of autofluorescence.
Cell Toxicity - High concentration of DMSO or probe.- Ensure the final DMSO concentration is low (<0.5%).- Decrease the concentration of the azido-sugar and/or the coumarin probe.- Reduce incubation times.

Conclusion

This compound is a valuable tool for the fluorescent visualization of glycans in a cellular context. The combination of metabolic labeling and bioorthogonal click chemistry provides a highly specific and sensitive method for studying the glycome. The protocols provided herein serve as a starting point for experimental design, and optimization of the key parameters will ensure high-quality and reproducible results.

Application Notes: Coumarin-PEG2-endoBCN for Cellular Imaging in Fixed and Permeabilized Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Coumarin-PEG2-endoBCN is a fluorescent probe designed for the detection of azide-modified biomolecules. It consists of three key components: a bright and photostable coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility, and an endo-bicyclo[6.1.0]nonyne (endoBCN) moiety. The endoBCN is a strained alkyne that enables highly specific and efficient covalent labeling of azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This two-step labeling strategy is a powerful tool for visualizing a wide range of biomolecules, including proteins, glycans, and nucleic acids, that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The primary advantage of the SPAAC reaction is its bioorthogonality; the azide and BCN groups are abiotic and react selectively with each other under physiological conditions, minimizing off-target labeling and background noise.[1] Furthermore, the catalyst-free nature of the reaction avoids the cellular toxicity associated with copper-catalyzed click chemistry (CuAAC), making it suitable for a variety of applications, although this protocol is specifically for fixed and permeabilized cells.

Principle of the Method

The experimental workflow for labeling with this compound in fixed cells involves three main stages:

  • Metabolic Labeling (in live cells): Cells are first incubated with a metabolic precursor containing an azide group. For instance, to label newly synthesized proteins, cells can be cultured with L-azidohomoalanine (AHA), an analog of methionine. Similarly, to label glycans, an azido-sugar like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) can be added to the culture medium. The cellular metabolic machinery incorporates these azido-analogs into nascent biomolecules.[2]

  • Fixation and Permeabilization: After metabolic labeling, the cells are fixed to preserve their cellular architecture and then permeabilized to allow the this compound probe to access intracellular targets. Cross-linking fixatives like paraformaldehyde are commonly used, followed by permeabilization with a non-ionic detergent such as Triton X-100.[3][4][5]

  • Bioorthogonal Ligation (Click Reaction): The azide-modified biomolecules within the fixed and permeabilized cells are then covalently labeled by incubation with this compound. The strained ring of the endoBCN moiety rapidly and specifically reacts with the azide group to form a stable triazole linkage, attaching the coumarin fluorophore to the target. The labeled cells can then be washed and imaged using fluorescence microscopy.

Data Presentation

ParameterRecommended RangeNotes
Metabolic Labeling
Azide-modified precursor (e.g., AHA, Ac₄ManNAz)25 - 100 µMDuration is typically 24-72 hours, depending on the turnover rate of the target biomolecule.
Fixation
Paraformaldehyde (PFA) Concentration3.7 - 4% in PBS15 minutes at room temperature is a standard starting point.[5][6]
Permeabilization
Triton X-100 Concentration0.1 - 0.5% in PBS10-15 minutes at room temperature is generally sufficient.[4][5][6]
SPAAC Reaction
This compound Concentration5 - 25 µMHigher concentrations may increase background. Titration is recommended.
Reaction Incubation Time60 - 120 minutesLonger incubation may be required for low-abundance targets.
Reaction TemperatureRoom TemperatureProtect from light to prevent photobleaching of the coumarin dye.

Mandatory Visualizations

Experimental_Workflow Metabolic_Labeling 1. Metabolic Labeling Incubate live cells with azide-modified precursor. Wash1 Wash Cells (PBS or media) Metabolic_Labeling->Wash1 Fixation 2. Fixation 4% PFA in PBS (15 min at RT) Wash1->Fixation Wash2 Wash Cells (PBS) Fixation->Wash2 Permeabilization 3. Permeabilization 0.1-0.5% Triton X-100 in PBS (10-15 min at RT) Wash2->Permeabilization Wash3 Wash Cells (PBS) Permeabilization->Wash3 Click_Reaction 4. Click Reaction Incubate with this compound (60-120 min at RT, protected from light) Wash3->Click_Reaction Wash4 Wash Cells (PBS) Click_Reaction->Wash4 Counterstain (Optional) Counterstaining (e.g., DAPI for nuclei) Wash4->Counterstain Mounting 5. Mounting Mount coverslip onto microscope slide. Wash4->Mounting If no counterstain Counterstain->Mounting Imaging 6. Fluorescence Imaging Mounting->Imaging

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Coumarin-PEG2-endoBCN, a fluorescent probe designed for the specific labeling of azide-modified biomolecules in live and fixed cells. This reagent is a valuable tool for researchers in cell biology, drug development, and molecular imaging, enabling the visualization of a wide range of biological processes.

The labeling strategy relies on the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" reaction. This reaction occurs between the bicyclo[6.1.0]nonyne (BCN) moiety of the coumarin (B35378) probe and an azide (B81097) group that has been metabolically or enzymatically incorporated into a target biomolecule. This process forms a stable covalent bond, attaching the fluorescent coumarin dye to the molecule of interest for subsequent imaging and analysis.

Quantitative Data Summary

Successful cell labeling is dependent on optimizing several experimental parameters. The following tables provide a summary of recommended starting concentrations and incubation times for fluorescent probes with similar structures and applications. It is crucial to perform a titration for each new cell type and experimental setup to determine the optimal conditions.

Table 1: Recommended Concentration and Incubation Time for Cellular Labeling

ParameterRecommended RangeNotes
Probe Concentration 1 - 50 µMStart with a lower concentration (e.g., 5-10 µM) and titrate up to find the optimal balance between signal and background.
Incubation Time 10 - 120 minutesShorter incubation times can help to reduce background fluorescence. The optimal time depends on the cell type and the abundance of the target molecule.
Incubation Temperature Room Temperature to 37°CFor live-cell imaging, 37°C is recommended to maintain physiological conditions.
Cell Density 50 - 80% confluencyOptimal cell density can influence labeling efficiency.

Table 2: Photophysical Properties of Coumarin Dyes

PropertyValue
Excitation Maximum (λex) ~409 nm
Emission Maximum (λem) ~473 nm
Recommended Filter Set DAPI or similar

Experimental Protocols

The following protocols provide a general framework for labeling cells with this compound. The first protocol describes the metabolic incorporation of an azide handle into cellular proteins, a prerequisite for the subsequent click reaction.

Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)

This protocol details the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

  • Mammalian cells of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Methionine Depletion: Gently aspirate the complete culture medium and wash the cells twice with warm PBS. Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour at 37°C and 5% CO2 to deplete intracellular methionine pools.

  • AHA Incorporation: Replace the methionine-free medium with fresh methionine-free medium supplemented with an appropriate concentration of AHA (typically 50-100 µM).

  • Incubation: Incubate the cells for the desired pulse period (e.g., 1-4 hours) at 37°C and 5% CO2 to allow for the incorporation of AHA into newly synthesized proteins.[1]

  • Wash: Gently aspirate the AHA-containing medium and wash the cells three times with warm PBS to remove unincorporated AHA. The cells are now ready for labeling with this compound.[1]

Protocol 2: Labeling of Azide-Modified Cells with this compound

This protocol describes the SPAAC reaction between the azide-labeled biomolecules and the this compound probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium or imaging buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused portion of the stock solution at -20°C, protected from light.[1]

  • Prepare Labeling Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 10-50 µM) in pre-warmed complete cell culture medium or imaging buffer.[1] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Labeling Reaction: Add the labeling solution to the azide-labeled cells and incubate for 10-30 minutes at 37°C and 5% CO2.[1] Protect the cells from light during incubation.

  • Wash: Gently aspirate the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.[1]

  • Imaging: Add fresh imaging buffer to the cells. The cells are now ready for fluorescence imaging.

Protocol 3: Fluorescence Microscopy

This protocol provides general guidelines for imaging the labeled cells.

Equipment:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters for coumarin imaging.

Imaging Parameters:

  • Excitation: Use a light source and filter set appropriate for the excitation maximum of coumarin (around 409 nm). A 405 nm laser line on a confocal microscope is suitable.[1]

  • Emission: Use a filter set that captures the emission maximum of coumarin (around 473 nm).[1]

  • Acquire images using appropriate settings for exposure time and gain to obtain a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the key processes involved in cellular labeling with this compound.

experimental_workflow Experimental Workflow for Cellular Labeling cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_imaging Imaging cell_seeding 1. Seed Cells methionine_depletion 2. Methionine Depletion cell_seeding->methionine_depletion aha_incorporation 3. AHA Incorporation methionine_depletion->aha_incorporation wash1 4. Wash Cells aha_incorporation->wash1 prepare_probe 5. Prepare this compound wash1->prepare_probe labeling_reaction 6. Incubate with Probe prepare_probe->labeling_reaction wash2 7. Wash Cells labeling_reaction->wash2 imaging 8. Fluorescence Microscopy wash2->imaging

Caption: A flowchart illustrating the major steps in the cellular labeling workflow.

spaac_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product azide Azide-Modified Biomolecule (e.g., Protein-N3) labeled_protein Fluorescently Labeled Biomolecule azide->labeled_protein + bcn This compound bcn->labeled_protein

Caption: The bioorthogonal SPAAC reaction between an azide and BCN.

References

Application Notes and Protocols for Staining with Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Coumarin-PEG2-endoBCN for the fluorescent labeling of biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction enables the specific and efficient conjugation of the coumarin (B35378) fluorophore to azide-modified targets in various experimental settings, including live and fixed cells.

I. Overview and Key Features

This compound is a fluorescent probe composed of a bright, blue-emitting coumarin dye, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive endo-bicyclo[6.1.0]nonyne (endoBCN) moiety. The key features of this reagent include:

  • Bioorthogonal Reactivity : The endo-BCN group reacts specifically and efficiently with azide-functionalized molecules in a catalyst-free manner, making it suitable for use in complex biological systems without interfering with native cellular processes.

  • High Fluorescence : The coumarin fluorophore exhibits strong blue fluorescence, providing a robust signal for imaging and detection.

  • PEG Spacer : The hydrophilic PEG linker enhances the solubility of the probe in aqueous buffers and minimizes steric hindrance, improving accessibility to the target molecule.

  • Versatility : This probe can be used to label a wide range of azide-modified biomolecules, including proteins, glycans, and nucleic acids, in both live and fixed cells.

II. Data Presentation

The following tables summarize the key quantitative data for this compound and its components. It is important to note that some of the photophysical and kinetic data are based on closely related coumarin-BCN conjugates and may vary slightly for the specific this compound molecule.

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~409 nmOptimal excitation for the coumarin fluorophore.
Emission Maximum (λem) ~473 nmResults in a blue fluorescence signal.
Quantum Yield (Φ) ~0.04 (reacted)Quantum yield is significantly lower for the unreacted probe (~0.003), leading to a "turn-on" fluorescence upon reaction with an azide[1].
Molar Extinction Coefficient (ε) Not specifiedData for the specific conjugate is not readily available.
Photostability ModerateCoumarin dyes generally exhibit moderate photostability. For prolonged imaging, the use of antifade reagents is recommended.

Table 2: Reaction Kinetics of endo-BCN with Azides

Reaction PartnerSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Solvent
Benzyl Azide~0.29CD₃CN/D₂O (1:2)

Note: The reaction rate is dependent on the specific azide, solvent, and temperature.

III. Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. Optimization of probe concentration, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.

A. Protocol 1: Live-Cell Imaging of Azide-Modified Glycans

This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar analog, followed by fluorescent labeling with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of the azide-modified sugar in sterile DMSO.

    • Add the azide-modified sugar stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells in the azide-sugar-containing medium for 1-3 days under normal cell culture conditions (37°C, 5% CO₂).

  • Preparation of this compound Staining Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 5-20 µM.

  • Labeling Reaction:

    • Aspirate the medium containing the azide-modified sugar from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS.

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the coumarin fluorophore (e.g., excitation ~405 nm, emission ~475 nm).

B. Protocol 2: Staining of Azide-Modified Proteins in Fixed Cells

This protocol outlines the procedure for labeling azide-modified proteins with this compound in fixed and permeabilized cells.

Materials:

  • Cells cultured on coverslips

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound

  • Anhydrous DMSO

  • Mounting medium with DAPI (optional)

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Labeling Reaction:

    • Prepare a 1-10 µM working solution of this compound in PBS from a 10 mM DMSO stock.

    • Aspirate the blocking buffer and add the this compound working solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the labeling solution.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope.

IV. Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_staining Fluorescent Staining cluster_imaging Imaging azide_sugar Azide-Modified Precursor cells Live Cells azide_sugar->cells Incubation labeled_cells Cells with Azide- Modified Biomolecules cells->labeled_cells stained_cells Fluorescently Labeled Cells labeled_cells->stained_cells coumarin_bcn This compound coumarin_bcn->labeled_cells SPAAC Reaction microscope Fluorescence Microscopy stained_cells->microscope Visualization

Caption: Experimental workflow for metabolic labeling and staining.

spaac_reaction reactant1 Azide-Modified Biomolecule plus + reactant1->plus reactant2 This compound product Fluorescently Labeled Biomolecule reactant2->product Strain-Promoted Azide-Alkyne Cycloaddition plus->reactant2

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

signaling_pathway Visualization of Glycosylated Receptor Signaling cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (Azide-Labeled Glycans) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruitment & Activation downstream Downstream Signaling akt->downstream

Caption: Visualizing a signaling pathway with labeled glycoproteins.

References

Application Notes and Protocols for Coumarin-PEG2-endoBCN in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-endoBCN is a fluorescent probe designed for the specific labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal "click chemistry" reaction enables the covalent attachment of a bright, blue-emitting coumarin (B35378) fluorophore to a wide range of targets, including proteins, glycans, and nucleic acids, for analysis by flow cytometry. The endo-BCN (bicyclononyne) moiety is a highly reactive, yet stable cyclooctyne (B158145) that reacts efficiently with azides without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications. The short polyethylene (B3416737) glycol (PEG2) linker enhances the solubility and bioavailability of the probe while minimizing potential steric hindrance.

These characteristics make this compound a valuable tool for a variety of flow cytometry applications, including:

  • Immunophenotyping: Labeling of azide-modified antibodies to detect specific cell surface markers.

  • Cell Proliferation Assays: Detection of cells that have incorporated azide-modified nucleosides (e.g., EdU-azide) during DNA synthesis.

  • Metabolic Labeling: Analysis of cells that have incorporated azide-containing metabolic precursors for glycans, proteins, or lipids.

  • Target Engagement Studies: Quantifying the binding of azide-labeled small molecules or biologics to their cellular targets.

Reaction Mechanism and Workflow

The core of the labeling strategy is the SPAAC reaction, a catalyst-free form of click chemistry. The high ring strain of the endo-BCN group drives a highly specific and efficient reaction with an azide-functionalized molecule, forming a stable triazole linkage. This bioorthogonal reaction proceeds readily under physiological conditions, ensuring minimal perturbation to cellular systems.

Chemical Reaction

cluster_0 This compound cluster_1 Azide-Modified Target cluster_2 Labeled Product Coumarin Coumarin PEG2 PEG2 Linker endoBCN endo-BCN LabeledProduct Fluorescently Labeled Target endoBCN->LabeledProduct SPAAC Reaction Target Target Molecule (Protein, DNA, etc.) Azide (B81097) Azide (N3) Azide->LabeledProduct

Caption: Chemical scheme of the SPAAC reaction.

General Experimental Workflow

start Start: Azide-Modified Cells prepare_probe Prepare this compound Working Solution start->prepare_probe incubate Incubate Cells with Probe prepare_probe->incubate wash Wash to Remove Unbound Probe incubate->wash counterstain Optional: Counterstain/Antibody Staining wash->counterstain acquire Acquire Data on Flow Cytometer counterstain->acquire analyze Analyze Data acquire->analyze end End: Quantified Results analyze->end

Caption: General experimental workflow for cell labeling.

Data Presentation

Photophysical Properties

The fluorescent properties of this compound are determined by the coumarin fluorophore.

PropertyValueNotes
Excitation Maximum (λex)~350 - 405 nmUV-excitable, ideal for the violet laser (405 nm) on most flow cytometers.
Emission Maximum (λem)~440 - 480 nmEmits in the blue channel.
Common Filter Set450/50 nm bandpassCheck instrument configuration for optimal filter.
Quantum Yield~0.50 - 0.73Varies with the specific coumarin derivative and local environment.
Reaction Kinetics

The efficiency of the SPAAC reaction is described by the second-order rate constant (k₂). While specific kinetic data for this compound is not widely published, the rate constant for the parent endo-BCN with a model azide provides a valuable reference. The endo isomer of BCN has been shown to be slightly more reactive than the exo isomer.[1]

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
endo-BCN + Benzyl Azide0.29CD₃CN/D₂O (1:2)

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Cells for Flow Cytometry

This protocol provides a general method for labeling cells that have been pre-modified to contain azide groups, for example, through metabolic incorporation of an azido-sugar or an azido-amino acid.

Materials:

  • Azide-modified cells in suspension

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometry buffer (e.g., PBS with 1-2% BSA or FBS)

  • Flow cytometry tubes

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 1-10 mM stock solution in anhydrous DMSO. For example, dissolve 1 mg of the reagent in the appropriate volume of DMSO (check the molecular weight on the product datasheet to calculate the exact volume).

    • Vortex briefly to ensure the compound is fully dissolved. This stock solution should be used immediately or aliquoted and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in flow cytometry buffer at a concentration of 1-10 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in flow cytometry buffer. A final concentration of 1-20 µM is a good starting point for optimization.

    • Add the working solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically.

  • Washing:

    • After incubation, wash the cells twice with 2-3 mL of flow cytometry buffer to remove unreacted probe. Centrifuge at 300-500 x g for 5 minutes for each wash.

  • Optional Staining:

    • If combining with antibody staining for surface markers, perform the antibody incubation steps according to the manufacturer's protocol. It is generally recommended to perform the SPAAC labeling before antibody staining.

    • For viability analysis, a viability dye (e.g., DAPI, Propidium Iodide) can be added just before analysis.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer (e.g., 300-500 µL).

    • Analyze the cells on a flow cytometer equipped with a violet laser (405 nm) for excitation and a blue emission filter (e.g., 450/50 nm).

    • Be sure to include appropriate controls, such as unlabeled cells and cells without azide modification but treated with the probe, to set gates and assess background fluorescence.

Protocol 2: Cell Proliferation Assay using EdU-Azide and this compound

This protocol describes the detection of DNA synthesis by labeling incorporated 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) with an azide tag via a copper-catalyzed click reaction (CuAAC), followed by detection with this compound.

Materials:

  • EdU (5-ethynyl-2'-deoxyuridine)

  • Azide-alkyne CuAAC reaction kit (containing an azide linker, copper sulfate, and a reducing agent)

  • Cell culture medium

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin-based buffer)

  • This compound

  • Flow cytometry buffer

Procedure:

  • EdU Labeling of Cells:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cells in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization and Azide Labeling (CuAAC):

    • Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes.

    • Prepare the CuAAC reaction cocktail according to the kit manufacturer's instructions, containing the azide linker.

    • Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • This compound Labeling (SPAAC):

    • Follow steps 3-6 from Protocol 1 to label the newly introduced azide groups with this compound.

  • DNA Content Staining (Optional):

    • For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., DAPI or Propidium Iodide) and incubate according to standard protocols.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the blue fluorescence from the coumarin to identify proliferating (EdU-positive) cells, and the appropriate channel for the DNA content stain if used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Insufficient azide incorporation.Increase incubation time or concentration of the azide-modified precursor.
Low concentration of this compound.Increase the concentration of the probe (titrate from 1-50 µM).
Short incubation time for SPAAC reaction.Increase the incubation time (e.g., up to 2 hours).
High Background Incomplete removal of unreacted probe.Increase the number of wash steps or the volume of wash buffer.
Non-specific binding of the probe.Include a blocking step with BSA or FBS in the flow cytometry buffer.
Cell Clumping Cell handling or high cell density.Handle cells gently, use DNAse in the buffer if necessary, and maintain appropriate cell concentrations.

Conclusion

This compound is a robust and versatile tool for the fluorescent labeling of azide-modified biomolecules for flow cytometry. Its bright blue fluorescence, combined with the biocompatibility and high efficiency of the catalyst-free SPAAC reaction, enables sensitive and specific detection of a wide array of biological targets and processes. The provided protocols offer a starting point for the successful implementation of this reagent in your research. As with any assay, optimization of reagent concentrations and incubation times for your specific cell type and application is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coumarin-PEG2-endoBCN Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-PEG2-endoBCN. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used?

A1: this compound is a fluorescent probe used in bioorthogonal chemistry, specifically for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. It is composed of three key components:

  • Coumarin (B35378): A blue fluorescent dye that is excitable by UV light.

  • PEG2: A two-unit polyethylene (B3416737) glycol linker that enhances the molecule's water solubility and reduces non-specific binding.[1][2][3]

  • endoBCN: An endo-isomer of bicyclo[6.1.0]nonyne, a strained alkyne that reacts efficiently with azide-functionalized molecules without the need for a toxic copper catalyst.[4][5] The endo-BCN diastereomer is often preferred in bioorthogonal reactions due to its slightly higher reactivity compared to the exo-BCN isomer.[4]

This reagent is commonly used for labeling and visualizing biomolecules in living cells and other complex biological systems.

Q2: I am observing a weak or no fluorescent signal. What are the potential causes and how can I troubleshoot this?

A2: A weak or absent signal can stem from several factors throughout your experimental workflow. A systematic approach is key to identifying the root cause.[6] The primary areas to investigate are labeling efficiency, the properties of the coumarin dye, the local environment of the dye, and your imaging setup.[6]

Troubleshooting Workflow for Low Signal

LowSignalTroubleshooting cluster_labeling Labeling Efficiency cluster_dye Dye Properties cluster_environment Local Environment cluster_imaging Imaging Setup Start Low or No Signal CheckLabeling Verify Labeling Efficiency Start->CheckLabeling CheckDye Assess Dye Integrity & Properties CheckLabeling->CheckDye Labeling Confirmed Concentration Optimize Reactant Concentrations CheckLabeling->Concentration Incubation Adjust Incubation Time/Temp CheckLabeling->Incubation pH Verify Buffer pH CheckLabeling->pH CheckEnvironment Evaluate Local Environment CheckDye->CheckEnvironment Dye is Intact Photobleaching Minimize Light Exposure CheckDye->Photobleaching Storage Check Reagent Storage CheckDye->Storage CheckImaging Optimize Imaging Setup CheckEnvironment->CheckImaging Environment is Favorable Quenching Consider Quenching Effects CheckEnvironment->Quenching Result Improved Signal CheckImaging->Result Setup Optimized Wavelengths Align Excitation/Emission CheckImaging->Wavelengths Detector Increase Detector Gain/Exposure CheckImaging->Detector

Caption: A logical workflow for troubleshooting common causes of low fluorescent signal.

Q3: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce the background?

A3: High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio.[7] The primary causes are non-specific binding of the fluorescent probe and autofluorescence from the sample itself.

Strategies to Reduce High Background
StrategyRecommended ActionRationale
Optimize Probe Concentration Decrease the concentration of this compound used for labeling.Using the lowest effective concentration minimizes the amount of unbound probe available to non-specifically bind to cellular components or surfaces.[7][8]
Improve Washing Steps Increase the number and duration of washing steps after incubation with the probe.[7]Thorough washing is crucial for removing unbound and non-specifically bound fluorescent molecules.
Incorporate a Blocking Step Before adding the probe, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA).Blocking agents occupy non-specific binding sites, preventing the fluorescent probe from adhering to them.[9]
Address Autofluorescence Image an unlabeled control sample to determine the level of intrinsic autofluorescence.[9]Knowing the baseline autofluorescence helps in setting appropriate imaging thresholds. For some applications, choosing a dye with a longer wavelength may be beneficial as autofluorescence is often more pronounced in the blue-green spectrum.[10]
Consider the PEG Linker The PEG2 linker is designed to reduce non-specific binding. If background persists, a longer PEG linker might be considered for future experiments to enhance the "stealth" effect.[8]PEG linkers create a hydrophilic shell around the molecule, which can reduce hydrophobic and ionic interactions with cellular components.[1][2]

Q4: Can the choice of the BCN isomer affect my results?

A4: Yes, the stereochemistry of the BCN can influence the reaction. The endo-BCN isomer has been reported to be slightly more reactive in SPAAC reactions than the exo-BCN isomer.[4] this compound is designed with this more reactive isomer to facilitate a more efficient cycloaddition reaction.

Troubleshooting Guides

Issue 1: Rapid Signal Loss or Photobleaching

Coumarin dyes are known to be susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[6]

Troubleshooting Steps:

  • Minimize Light Exposure: Protect the labeled sample from light at all stages, including during incubation and storage.[6]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching during microscopy.[6]

  • Optimize Imaging Parameters: Reduce the intensity of the excitation light and minimize the exposure time at the detector.

  • Select a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable fluorophore for future experiments.[7]

Issue 2: Inefficient SPAAC Reaction

The signal is directly proportional to the efficiency of the click reaction between the this compound and the azide-modified target.

Troubleshooting Steps:

  • Verify Reagent Concentrations: The SPAAC reaction is bimolecular, meaning its rate depends on the concentrations of both the BCN probe and the azide-labeled molecule.[9] Ensure accurate quantification of your azide-labeled target. Consider increasing the concentration of the this compound probe.

  • Optimize Incubation Time: Ensure sufficient incubation time for the reaction to proceed to completion. While SPAAC reactions are generally fast, labeling low-abundance targets may require longer incubation periods.

  • Check Reaction Buffer: While SPAAC is robust across a range of pH values, ensure the buffer conditions are compatible with your biological system and do not interfere with the reaction.

  • Reagent Stability: Ensure proper storage of the this compound (cool, dry, and dark conditions are often recommended) to prevent degradation of the reactive BCN group.[11]

Experimental Protocols

General Protocol for Live Cell Labeling with this compound

This protocol provides a general workflow for labeling live cells that have been metabolically engineered to display azide (B81097) groups on their surface glycoproteins.

CellLabelingWorkflow Start Start: Azide-Modified Live Cells PrepareProbe 1. Prepare this compound Working Solution in Media Start->PrepareProbe WashCells1 2. Wash Cells with PBS PrepareProbe->WashCells1 IncubateProbe 3. Incubate Cells with Probe (e.g., 10-50 µM, 30-60 min at 37°C) WashCells1->IncubateProbe WashCells2 4. Wash Cells 3x with PBS to Remove Unbound Probe IncubateProbe->WashCells2 Image 5. Image Cells using Fluorescence Microscope (DAPI/FITC Channel) WashCells2->Image End End: Analyze Results Image->End

Caption: A standard experimental workflow for labeling live cells using this compound.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz).

  • This compound.

  • Anhydrous DMSO.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope with appropriate filters for coumarin (Excitation ~405 nm, Emission ~450 nm).

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Cell Culture: Plate azide-modified cells in a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere.

  • Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (a starting concentration of 10-25 µM is recommended for optimization).

  • Wash: Gently wash the cells twice with warm PBS to remove any residual media components.

  • Incubation: Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with filter sets appropriate for coumarin dyes.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for optimizing the SPAAC reaction. These values may need to be adjusted based on the specific cell type and expression level of the target molecule.

ParameterRecommended RangeNotes
Probe Concentration 5 - 50 µMStart with a lower concentration (e.g., 10 µM) and increase if the signal is weak. High concentrations can lead to increased background.[12]
Incubation Time 30 - 120 minutesLonger incubation times may be necessary for low-abundance targets or lower probe concentrations.
Incubation Temperature Room Temperature to 37°C37°C is typically used for live cell experiments to maintain cell health and reaction kinetics.

By systematically addressing these common issues and optimizing your experimental parameters, you can significantly improve the signal-to-noise ratio of your this compound labeling experiments.

References

Reducing non-specific binding of Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-PEG2-endoBCN. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent probe used for "click chemistry," specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] It comprises three key components:

  • Coumarin (B35378): A fluorescent dye that allows for visualization.

  • PEG2: A short polyethylene (B3416737) glycol linker.

  • endo-BCN: A bicyclononyne, which is a strained alkyne that reacts with azide-modified molecules.

This probe is typically used to label and visualize azide-tagged biomolecules in various applications, including cell imaging.

Q2: What are the potential causes of high background or non-specific binding with this compound?

High background fluorescence is a common issue that can obscure specific signals. The primary causes of non-specific binding for this probe can be attributed to the physicochemical properties of its components and experimental conditions:

  • Hydrophobic Interactions: The coumarin moiety is inherently hydrophobic and can non-specifically bind to hydrophobic regions of proteins and cellular membranes.[2][3][4]

  • Ionic Interactions: Charged residues on the surface of proteins or other biomolecules can interact with the probe.

  • Probe Concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding.[5]

  • Insufficient Washing: Inadequate washing steps after probe incubation can leave unbound probe in the sample, contributing to background noise.[5][6]

  • Cellular Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for non-specific binding of the probe.[5]

Q3: How does the PEG2 linker affect non-specific binding?

Polyethylene glycol (PEG) linkers are often incorporated into probes to reduce non-specific binding.[] However, the very short PEG2 linker in this probe may have a limited effect compared to longer PEG chains. While it can improve solubility, the hydrophobic nature of the coumarin dye may still be a dominant factor in non-specific interactions. Some studies suggest that short PEG linkers can influence the pharmacokinetics of molecules.[8][9]

Q4: Can the endo-BCN moiety contribute to non-specific binding?

The endo-BCN is highly reactive towards azides in SPAAC reactions.[10] While its primary reactivity is targeted, there is a possibility of side reactions with other nucleophilic groups present in the cellular environment, which could contribute to a background signal.[11]

Troubleshooting Guide

This guide provides a systematic approach to reducing non-specific binding of this compound in your experiments.

Problem: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your experiment. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Relevant Experimental Protocol
Probe concentration is too high. Perform a concentration titration to determine the optimal probe concentration. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it.[6]Protocol 1: Probe Concentration Optimization
Non-specific hydrophobic and ionic interactions. Introduce a blocking step using agents like Bovine Serum Albumin (BSA) or normal serum to saturate non-specific binding sites.[6]Protocol 2: Blocking Non-Specific Binding
Insufficient washing. Increase the number and duration of wash steps after probe incubation. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[6]Protocol 3: Enhanced Washing Procedure
Cellular autofluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging channel or spectral unmixing techniques.[5]-
Probe aggregation. Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in aqueous buffer. Prepare fresh working solutions for each experiment.-

Experimental Protocols

Protocol 1: Probe Concentration Optimization

Objective: To determine the optimal working concentration of this compound that maximizes the signal-to-noise ratio.

Methodology:

  • Prepare a dilution series: Prepare a series of working solutions of this compound in your imaging buffer, ranging from 0.5 µM to 20 µM.

  • Labeling: Incubate your azide-modified samples with each concentration of the probe for a fixed amount of time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 37°C), protected from light.

  • Washing: Following incubation, wash all samples using a standardized washing protocol (see Protocol 3).

  • Imaging: Image the samples using identical microscope settings for all concentrations.

  • Analysis: Quantify the fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration will be the one that provides the highest signal-to-background ratio.

Protocol 2: Blocking Non-Specific Binding

Objective: To reduce non-specific binding by pre-incubating the sample with a blocking agent.

Methodology:

  • Prepare blocking buffer: Prepare a blocking solution, for example, 1-3% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Blocking step: Before adding the this compound probe, incubate your samples with the blocking buffer for 30-60 minutes at room temperature.

  • Probe Incubation: Remove the blocking buffer. Do not wash. Directly add the working solution of this compound and proceed with your standard labeling protocol.

  • Washing and Imaging: Follow your standard washing and imaging procedures.

Protocol 3: Enhanced Washing Procedure

Objective: To thoroughly remove unbound this compound probe.

Methodology:

  • Initial Wash: After probe incubation, remove the labeling solution and wash the samples three times with PBS for 5 minutes each on a shaker.

  • Detergent Wash (Optional): If high background persists, perform an additional wash step with PBS containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) for 5-10 minutes.

  • Final Wash: Wash the samples two more times with PBS to remove any residual detergent.

  • Imaging: Proceed with imaging.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking (Optional but Recommended) cluster_labeling Labeling cluster_washing Washing cluster_analysis Analysis prep Prepare Azide-Modified Sample blocking Incubate with Blocking Agent (e.g., BSA) prep->blocking Proceed to blocking labeling Incubate with This compound prep->labeling Skip blocking (not recommended) blocking->labeling Add probe after blocking washing Perform Enhanced Washing Steps labeling->washing Remove unbound probe imaging Fluorescence Imaging washing->imaging Prepare for imaging analysis Data Analysis imaging->analysis Quantify signal

Caption: Recommended experimental workflow for reducing non-specific binding.

non_specific_binding_pathway cluster_interactions Potential Non-Specific Interactions cluster_outcome Outcome probe This compound hydrophobic Hydrophobic Pockets (Proteins, Membranes) probe->hydrophobic Hydrophobic Interactions ionic Charged Surfaces (Biomolecules) probe->ionic Ionic Interactions off_target Off-Target Nucleophiles probe->off_target Side Reactions (endo-BCN) background High Background Fluorescence hydrophobic->background ionic->background off_target->background

Caption: Potential pathways leading to non-specific binding.

References

Troubleshooting weak fluorescence signal with Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-PEG2-endoBCN. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this fluorescent dye for bioorthogonal click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It consists of a coumarin (B35378) fluorophore, a hydrophilic PEG2 (polyethylene glycol) spacer, and an endo-BCN (bicyclo[6.1.0]nonyne) moiety.[1] It is used for labeling molecules containing an azide (B81097) group through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This allows for the specific attachment of a blue-fluorescent dye to biomolecules like proteins, nucleic acids, or small molecules in biological samples.

Q2: What are the spectral properties of this compound?

A2: The fluorescence properties are key to successful experiments. The excitation and emission maxima are:

  • Excitation maximum (λex): ~409 nm[1]

  • Emission maximum (λem): ~473 nm (in 0.1 M Tris buffer, pH 9.0)[1]

Q3: How should I store and handle this compound?

A3: Proper storage is crucial to maintain the reagent's activity. It should be stored at -20°C upon arrival, protected from light and moisture.[1] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation.[3] For experiments, prepare fresh solutions in an anhydrous solvent like DMSO or DMF.[2]

Q4: What makes the endo-BCN group reactive?

A4: The endo-BCN group contains a highly strained alkyne within a bicyclic ring system. This ring strain is the driving force for its reaction with azides.[4] This reaction, SPAAC, does not require a cytotoxic copper catalyst, making it ideal for use in living cells and other sensitive biological systems.[3]

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol provides a general guideline for conjugating an azide-modified protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Spin desalting column or size-exclusion chromatography system for purification

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Prepare this fresh before each use.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified protein.

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[2]

    • Note: Keep the final DMSO concentration below 10% (v/v) to minimize the risk of protein denaturation.[2]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2]

    • For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[2]

  • Purification:

    • Remove unreacted dye using a spin desalting column or size-exclusion chromatography.[2]

    • Equilibrate the column with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and process according to the manufacturer's instructions to collect the purified, labeled protein.

  • Characterization (Optional but Recommended):

    • SDS-PAGE: Run the purified sample on an SDS-PAGE gel and visualize the labeled protein using a fluorescence scanner. You can subsequently stain with a total protein stain like Coomassie Blue to confirm the protein's presence.[2]

    • Mass Spectrometry: Analyze the purified conjugate to confirm the mass increase corresponding to the addition of the this compound molecule.

Troubleshooting Guide

A weak or absent fluorescence signal can be frustrating. The following guide addresses common issues in a question-and-answer format.

Q5: My fluorescence signal is very weak or absent. What are the possible causes?

A5: A low signal can stem from several factors. A systematic approach is best to pinpoint the issue. The main areas to investigate are the labeling efficiency, the properties of the coumarin dye, the local environment of the dye on the biomolecule, and the instrument settings.

weak_signal_troubleshooting start Weak/No Fluorescence Signal check_labeling Verify Labeling Efficiency start->check_labeling check_dye Assess Dye Integrity start->check_dye check_instrument Optimize Instrument Settings start->check_instrument check_environment Consider Environmental Effects start->check_environment sub_labeling1 Incomplete SPAAC Reaction? check_labeling->sub_labeling1 sub_labeling2 Side Reaction with Thiols? check_labeling->sub_labeling2 sub_dye1 Dye Degraded? check_dye->sub_dye1 sub_instrument1 Incorrect Wavelengths? check_instrument->sub_instrument1 sub_environment1 Fluorescence Quenching? check_environment->sub_environment1 solution_labeling1 Increase reactant concentration Increase incubation time Optimize temperature sub_labeling1->solution_labeling1 solution_labeling2 Pre-treat protein with iodoacetamide to block free cysteines sub_labeling2->solution_labeling2 solution_dye1 Store at -20°C, protect from light/moisture Prepare fresh stock solutions in anhydrous DMSO sub_dye1->solution_dye1 solution_instrument1 Set excitation ~409 nm Set emission ~473 nm sub_instrument1->solution_instrument1 solution_environment1 Check for proximity to quenching residues (e.g., Trp, Tyr) Change buffer/solvent conditions sub_environment1->solution_environment1

Troubleshooting workflow for weak fluorescence.

Q6: How can I determine if the problem is with the SPAAC reaction itself?

A6: Inefficient click chemistry is a common reason for a weak signal. Here are some things to consider:

  • Reactant Concentrations: SPAAC reactions are concentration-dependent. If your azide-modified biomolecule is at a very low concentration, the reaction may be slow or incomplete. Consider increasing the concentration of your biomolecule or the molar excess of this compound.

  • Steric Hindrance: The azide group on your biomolecule might be in a location that is not easily accessible to the BCN group. This can be an issue with folded proteins. If possible, performing the reaction under denaturing conditions might help, but this is not suitable for all applications.

  • Side Reactions: BCN moieties can react with thiols, such as the sulfhydryl groups in cysteine residues.[4][5] This can lead to off-target labeling and consumption of your BCN reagent. To mitigate this, you can pre-treat your protein with a thiol-blocking agent like iodoacetamide.[5]

Q7: Could the Coumarin dye itself be the issue?

A7: Yes, the properties and handling of the dye are critical.

  • Degradation: Ensure the this compound has been stored correctly at -20°C and protected from light and moisture.[1] Always prepare fresh stock solutions in an anhydrous solvent like DMSO, as the reagent can degrade over time, especially in solution.[2]

  • Fluorescence Quenching: The fluorescence of coumarin dyes can be quenched by certain substances or by its local environment. For instance, if the dye is conjugated close to amino acids like tryptophan or tyrosine on a protein, its fluorescence may be diminished. Also, the polarity and viscosity of the solvent can impact the fluorescence quantum yield.[1]

Q8: How do I optimize my instrument settings for detection?

A8: Incorrect settings on your fluorometer or imaging system will lead to poor signal detection.

  • Excitation and Emission Wavelengths: Make sure your instrument is set to the correct wavelengths for this dye (Excitation ~409 nm, Emission ~473 nm).[1]

  • Gain/Sensitivity: Adjust the detector gain to an appropriate level. Too low a gain will result in a weak signal, while too high a gain can increase background noise.

  • Filter Sets: Ensure you are using a filter set that is appropriate for blue fluorescence detection and minimizes bleed-through from other fluorophores if you are doing a multi-color experiment.

Data Presentation

The following table summarizes the key technical specifications for this compound.

PropertyValueReference
Molecular Formula C₃₁H₄₁N₃O₇[6]
Molecular Weight 567.68 g/mol [1]
Appearance Oil[1]
Purity > 98% (HPLC-UV)[1]
Excitation Maximum (λex) ~409 nm[1]
Emission Maximum (λem) ~473 nm (in 0.1 M Tris, pH 9.0)[1]
Solubility DMSO; 0.1 M Tris pH 9[1]
Storage Conditions -20°C, protect from light and moisture[1]

The workflow for a typical labeling experiment can be visualized as follows:

experimental_workflow prep_reagents 1. Prepare Reagents - Dissolve this compound in DMSO - Prepare azide-modified protein in PBS reaction 2. Set up SPAAC Reaction - Mix protein and dye - Incubate at RT (1-4h) or 4°C (12-24h) prep_reagents->reaction Add molar excess of dye purification 3. Purify Conjugate - Use spin desalting or SEC - Remove unreacted dye reaction->purification Reaction mixture analysis 4. Analysis - SDS-PAGE with fluorescence scan - Mass Spectrometry - Functional Assays purification->analysis Purified conjugate

References

Coumarin-PEG2-endoBCN photostability and how to prevent photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the photostability of Coumarin-PEG2-endoBCN and strategies to mitigate photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as the coumarin (B35378) core of this compound, upon exposure to excitation light.[1] This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging data.[2][3] It is a significant concern in fluorescence microscopy, especially during time-lapse imaging or when imaging low-abundance targets that require high-intensity illumination.[1][4]

Q2: How stable is this compound to photobleaching?

Q3: What factors can influence the photobleaching rate of this compound?

A3: Several factors can affect the rate of photobleaching:

  • Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[7]

  • Exposure Time: Longer exposure to excitation light leads to more significant photobleaching.[7]

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the generation of reactive oxygen species (ROS).[1]

  • Sample Environment: The local chemical environment, including the viscosity and pH of the medium, can influence fluorophore stability.[8] For instance, solid matrices can sometimes lead to more pronounced photobleaching compared to liquid solutions where molecules can circulate.[6]

Q4: How can I quantitatively assess the photostability of my coumarin-based probe?

A4: You can quantify the photostability of your probe by measuring its photobleaching rate, often expressed as the photobleaching half-life (t½). The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific, constant illumination conditions.[9] A longer half-life indicates greater photostability. Another quantitative measure is the photodegradation quantum yield (Φ), which represents the efficiency of the photobleaching process; a lower quantum yield signifies higher photostability.[5]

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing a rapid loss of fluorescent signal when using this compound, consult the following troubleshooting table.

Symptom Potential Cause Suggested Solution(s)
Rapid fading of fluorescence signal during image acquisition.Photobleaching due to excessive light exposure.1. Reduce Excitation Light Intensity: Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[7][9] 2. Decrease Exposure Time: Use the shortest possible camera exposure time.[7][9] 3. Minimize Illumination Time: Only expose the sample to excitation light when acquiring images. Use transmitted light for focusing when possible.[2] 4. Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium or live-cell imaging buffer.[4][9]
Signal is bright initially but diminishes quickly over a time-lapse experiment.Cumulative Photodamage from repeated exposures.1. Reduce Imaging Frequency: Increase the time interval between acquisitions in your time-lapse series.[9] 2. Employ Advanced Imaging Techniques: If available, use microscopy techniques with lower phototoxicity, such as spinning disk confocal or light-sheet microscopy.[9] 3. Optimize Sample Preparation: Ensure your sample is mounted in a suitable medium that may enhance signal stability.[9]
Inconsistent fluorescence intensity across different fields of view.Spatial Variation in Photobleaching due to focusing or repeated imaging of certain areas.1. Standardize Focusing Procedure: Use transmitted light to find and focus on a new field of view before switching to fluorescence imaging for acquisition.[2] 2. Avoid Repeatedly Imaging the Same Area: If possible, move to a fresh area of the sample for each new acquisition.[2]

Data Presentation: Photostability of Coumarin Dyes

The photostability of coumarin dyes can be compared using their photodegradation quantum yields (Φ). A lower quantum yield indicates higher photostability. The following table summarizes data for several coumarin derivatives. Note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.[5]

Dye NameSolventConditionsPhotodegradation Quantum Yield (Φ) x 10⁻⁵
C.I. Disperse Yellow 232EthanolAerobicNot explicitly quantified, but noted for good photostability[5]
C.I. Disperse Yellow 82MethanolAnaerobic~1.5 - 3.5 (concentration dependent)[5]
C.I. Disperse Yellow 82EthanolAnaerobic~1.2 - 3.2 (concentration dependent)[5]
C.I. Disperse Yellow 82DMFAnaerobic~3.8 - 5.8 (concentration dependent)[5]

Experimental Protocols

Protocol for Assessing Photostability of a Coumarin-Based Fluorescent Probe

This protocol outlines a general procedure for quantifying the photobleaching rate of a coumarin-based fluorescent probe in a cellular context.[9]

Materials:

  • Cells labeled with this compound.

  • Appropriate cell culture medium or imaging buffer.

  • Fluorescence microscope with time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your cells labeled with this compound on a glass-bottom dish suitable for microscopy.

  • Image Acquisition Setup:

    • Mount the sample on the microscope.

    • Locate a field of view with well-labeled cells using transmitted light to minimize premature photobleaching.

    • Set the imaging parameters (e.g., laser power, exposure time, camera gain) to achieve a good initial signal-to-noise ratio. It is critical to keep these parameters constant throughout the experiment.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on the suspected photostability of the probe.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) containing a labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without labeled cells and subtracting this value from the ROI intensity at each time point.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant and the half-life (t½).[9]

Protocol for Using Antifade Reagents in Fixed Cell Imaging

This protocol provides a basic workflow for mounting fixed and stained samples with an antifade reagent.

Materials:

  • Fixed and fluorescently labeled cells on a coverslip.

  • Antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold).

  • Microscope slides.

  • Nail polish or sealant.

Procedure:

  • Washing: After the final staining step, wash the coverslip thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove any unbound probes.

  • Mounting:

    • Carefully remove excess buffer from the coverslip by gently touching the edge to a kimwipe. Do not allow the cell monolayer to dry out.

    • Place a small drop of the antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium.

  • Sealing:

    • Gently press on the coverslip to remove any air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from evaporating and to secure the coverslip.

  • Curing and Storage:

    • Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark.

    • Store the slide in the dark, typically at 4°C, until ready for imaging.

Visualizations

Photobleaching_Mechanism cluster_reaction GroundState Fluorophore (S0) ExcitedState Excited Singlet State (S1) GroundState->ExcitedState Excitation Light (hν) BleachedState Photobleached Fluorophore GroundState->BleachedState Irreversible Damage ExcitedState->GroundState Fluorescence TripletState Excited Triplet State (T1) ExcitedState->TripletState Intersystem Crossing ROS Reactive Oxygen Species (ROS) TripletState->ROS Energy Transfer to O2 ROS->GroundState Reacts with Fluorophore

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Rapid Signal Loss Observed? ReduceIntensity Reduce Excitation Intensity Start->ReduceIntensity Yes ReduceTime Decrease Exposure Time ReduceIntensity->ReduceTime UseAntifade Use Antifade Reagent ReduceTime->UseAntifade CheckAgain Is Signal Stable? UseAntifade->CheckAgain Success Problem Solved CheckAgain->Success Yes FurtherHelp Contact Technical Support CheckAgain->FurtherHelp No

Caption: Troubleshooting workflow for addressing rapid fluorescence signal loss.

References

Dealing with high background fluorescence in Coumarin-PEG2-endoBCN experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-PEG2-endoBCN. This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help you address high background fluorescence and other common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It consists of a coumarin (B35378) fluorophore, a short polyethylene (B3416737) glycol (PEG) linker, and an endo-Bicyclononyne (endoBCN) moiety. This reagent is primarily used in bioorthogonal chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, also known as "copper-free click chemistry".[1][2][3] The endoBCN group reacts specifically with azide-tagged molecules, allowing for the covalent attachment of the coumarin dye for fluorescence imaging and detection.[4][5] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule.[5]

Q2: What are the primary sources of high background fluorescence in my experiments?

High background fluorescence can originate from several sources, which can be broadly categorized as:

  • Intrinsic Sample Autofluorescence: Many biological samples, including cells and tissues, naturally fluoresce. This autofluorescence can be particularly strong in the blue-green region of the spectrum where coumarin dyes emit light.[6][7] Components like NADH and flavins are common sources of autofluorescence.

  • Reagent-Related Background:

    • Unreacted/Excess Probe: Residual, unbound this compound in the sample is a major contributor to high background.[8]

    • Non-Specific Binding: The probe may non-specifically adhere to cellular components or surfaces, leading to unwanted fluorescence.[7][9] The PEG linker is designed to minimize this, but it can still occur.[10][11][12]

    • Contaminants: Impurities in reagents or buffers can be fluorescent.

  • Assay Media and Buffers: Many standard cell culture media, such as DMEM, contain fluorescent components like phenol (B47542) red and riboflavin. Fetal Bovine Serum (FBS) also contains fluorescent molecules.[6]

Q3: What are the optimal excitation and emission wavelengths for coumarin dyes?

Coumarin and its derivatives are typically blue-emitting fluorophores. The exact excitation and emission maxima can vary depending on the specific coumarin structure and the local microenvironment (e.g., solvent polarity). Generally, excitation wavelengths are in the range of 340-400 nm, and emission is observed between 430-500 nm.[6][13] It is crucial to use filter sets that are optimized for your specific coumarin derivative to maximize signal and minimize background.

Q4: How can I be sure that the signal I'm seeing is from a specific click reaction?

To validate the specificity of your signal, it is essential to run proper negative controls. These include:

  • No-Azide Control: A sample that has not been labeled with an azide (B81097) but is otherwise treated identically to your experimental sample (including incubation with this compound). This will reveal the extent of non-specific binding of the probe.

  • Unstained Control: A sample that has been labeled with the azide but is not treated with the this compound probe. This helps to measure the intrinsic autofluorescence of your sample.[1]

A low signal in these control groups compared to your experimental group indicates that the fluorescence is primarily due to the specific SPAAC reaction.

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

High, uniform background fluorescence can obscure specific signals and reduce the sensitivity of your assay.

start High Background Observed wash Increase Wash Steps (Number and Duration) start->wash probe_conc Decrease Probe Concentration wash->probe_conc blocking Incorporate Blocking Step (e.g., BSA) probe_conc->blocking media Use Phenol Red-Free Media blocking->media controls Analyze Negative Controls media->controls result Improved Signal-to-Noise controls->result

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Potential Cause Recommended Solution Expected Outcome
Excess Unbound Probe Increase the number and duration of wash steps after incubation with this compound. Use a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound probe.[14]Reduction in overall background fluorescence.
Non-Specific Binding of the Probe Decrease the concentration of the this compound probe used for labeling. Titrate the concentration to find the optimal balance between signal and background.[14]Lower background with minimal impact on specific signal.
Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers before and during probe incubation to block non-specific binding sites.[7]Reduced background signal in negative controls.
Autofluorescence from Media If working with live cells, switch to a phenol red-free and serum-free imaging medium during the final imaging steps.[6]Lower background fluorescence from the extracellular environment.
Intrinsic Sample Autofluorescence Image an unstained control sample to determine the level of autofluorescence.[1] If high, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging system supports it.Accurate assessment of the contribution of autofluorescence to the total signal.
Issue 2: Weak or No Specific Signal

A lack of specific signal can be due to several factors, from inefficient labeling to fluorescence quenching.

start Weak or No Signal check_labeling Confirm Azide Incorporation start->check_labeling check_reagents Verify Reagent Integrity (Probe and Azide) check_labeling->check_reagents Labeling Confirmed optimize_reaction Optimize Click Reaction (Time, Temperature) check_reagents->optimize_reaction Reagents OK check_quenching Investigate Potential Quenching optimize_reaction->check_quenching Reaction Optimized check_instrument Verify Imaging Settings check_quenching->check_instrument No Quenching success Signal Restored check_instrument->success

Caption: A decision tree to diagnose the cause of a weak or absent fluorescent signal.

Potential Cause Recommended Solution Expected Outcome
Inefficient Azide Labeling Ensure that the metabolic incorporation of the azide-modified precursor was successful. Optimize the concentration and incubation time of the azide label.Increased density of azide groups available for the click reaction.
Degraded Reagents Ensure that the this compound and azide-containing molecules have been stored correctly (typically protected from light and moisture) to prevent degradation. Use freshly prepared solutions.Consistent and reproducible labeling.
Inefficient Click Reaction Increase the incubation time and/or temperature for the SPAAC reaction. While SPAAC is generally fast, reaction kinetics can be influenced by the accessibility of the azide.Stronger specific signal.
Fluorescence Quenching The local environment of the coumarin dye can lead to quenching.[8] Certain amino acid residues (like tryptophan) or the presence of specific ions can quench coumarin fluorescence.[15][16][17] Consider if the target molecule's environment could be causing this.Understanding if signal loss is due to environmental effects.
Incorrect Imaging Settings Verify that the excitation and emission filters on your microscope or plate reader are appropriate for the coumarin dye.[6] Ensure the exposure time and gain settings are optimal.Correct detection of the emitted fluorescence.

Experimental Protocols

Protocol: General Staining for Cultured Cells

This protocol provides a general workflow for labeling azide-modified cells with this compound.

  • Metabolic Labeling (if applicable): Culture cells in the presence of an azide-modified metabolic precursor for a sufficient time to allow incorporation.

  • Fixation and Permeabilization (for intracellular targets):

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes to reduce non-specific binding.[7]

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound in a suitable buffer (e.g., PBS with 1% BSA). A starting concentration of 5-20 µM is recommended, but this should be optimized.

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-90 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20, for 5 minutes each wash.[14]

  • Counterstaining and Mounting (Optional):

    • Perform any additional staining, such as a DAPI nuclear stain.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope with the appropriate filter sets for coumarin.

cluster_cell Cellular Environment cluster_reaction SPAAC Reaction azide_mol Azide-Modified Biomolecule (N3) labeled_product Fluorescently Labeled Product bcn_probe This compound bcn_probe->azide_mol Click Reaction imaging Fluorescence Microscopy/Detection labeled_product->imaging Excitation signal Detected Signal imaging->signal Emission

Caption: The experimental pathway from SPAAC reaction to fluorescence detection.

References

Technical Support Center: Addressing Poor Solubility of Coumarin-PEG2-endoBCN in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Coumarin-PEG2-endoBCN in aqueous buffers. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these issues.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound is a fluorescent dye commonly used in bioconjugation and click chemistry.[1][2][3] Its structure, while versatile, presents a solubility challenge in aqueous solutions. The poor solubility arises from the hydrophobic nature of both the coumarin (B35378) fluorophore and the endo-BCN (bicyclononyne) moiety.[4] The coumarin's extended π-conjugated system and the lipophilic nature of the BCN contribute to this issue.[4] The polyethylene (B3416737) glycol (PEG) linker (PEG2) is incorporated into the structure to help improve aqueous solubility, but it may not always be sufficient to overcome the hydrophobicity of the other components.[5][6][7][8][]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the first thing I should do?

A1: The first and simplest approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent before diluting it into your aqueous buffer.[4] This is a standard practice for compounds with limited aqueous solubility.

Q2: What are the recommended organic solvents for the stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly recommended for preparing stock solutions of similar hydrophobic compounds.[4] One source suggests that this compound is soluble in DMSO.[10]

Q3: What is the maximum percentage of organic co-solvent I can use in my final aqueous buffer?

A3: The ideal percentage of co-solvent depends on the tolerance of your specific experimental system (e.g., cells, proteins). It is recommended to start with a low percentage (e.g., 1-5% v/v) and empirically determine the highest concentration that does not adversely affect your experiment.[4]

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can influence the solubility of coumarin derivatives.[4] The effect is dependent on the specific pKa of the compound. It is advisable to test a range of pH values to find the optimal condition for solubility, while also ensuring the pH is compatible with your experimental setup.[11]

Q5: Are there other methods to improve solubility if co-solvents and pH adjustment are not sufficient?

A5: Yes, using surfactants to create micellar solutions can be an effective strategy.[12] Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.

Problem: Precipitate forms immediately upon adding this compound to the aqueous buffer.

Possible Cause Troubleshooting Step
Direct dissolution in aqueous buffer attempted.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, add the stock solution to the aqueous buffer dropwise while vortexing.
Concentration in the final buffer is too high.Reduce the final concentration of this compound in the aqueous buffer.
Inadequate mixing.Ensure thorough mixing by vortexing or sonication after adding the stock solution to the buffer.[11]

Problem: Precipitate forms over time after initial dissolution.

Possible Cause Troubleshooting Step
Compound is coming out of solution at the experimental temperature.Check the solubility at different temperatures. Some compounds are more soluble at lower or higher temperatures.
Buffer composition is not optimal.Experiment with different buffer components or pH levels to find a more suitable environment for the compound.
Instability of the compound.Assess the stability of this compound under your experimental conditions (pH, temperature, light exposure).[11]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent

This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, Tris)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary.[11]

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, you may need to prepare one or more intermediate dilutions of the stock solution in the organic solvent.

  • Prepare the Final Working Solution:

    • Add the desired volume of the stock solution (or intermediate dilution) to your aqueous buffer.

    • It is crucial to add the organic stock solution to the aqueous buffer and not the other way around.

    • Add the stock solution dropwise while continuously vortexing the aqueous buffer to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of the organic solvent in the aqueous buffer is as low as possible and compatible with your experimental system.

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol helps determine the maximum tolerated concentration of an organic co-solvent for your experiment.

Materials:

  • This compound stock solution (in DMSO)

  • Target aqueous buffer

  • 96-well plate or microcentrifuge tubes

  • Plate reader or microscope for assessing precipitation

Procedure:

  • Create a series of dilutions of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the dye.

  • Mix well and incubate under your experimental conditions (temperature, time).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can measure the absorbance or scattering of the solutions using a plate reader.

Quantitative Data Summary

Compound/Class Solvent Solubility Reference
CoumarinWater0.17 g / 100 mL[13]
CoumarinEthanol, Ether, ChloroformVery soluble[11][14]
CoumarinN,N-dimethylformamide (DMF) - Water mixtureHighest solubility among tested aqueous-organic mixtures[15]
Coumarin-C2-exo-BCNDimethyl Sulfoxide (DMSO)18.18 mg/mL (37.91 mM) with ultrasonic treatment and warming[11]
endo-BCN-PEG8-amineWater, DCM, DMFSoluble[16]

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical workflow for addressing the poor solubility of this compound.

G start Start: Poor solubility of This compound in aqueous buffer stock Prepare concentrated stock solution in organic solvent (e.g., DMSO, DMF) start->stock dilute Add stock solution to aqueous buffer with vigorous mixing stock->dilute observe Observe for precipitation dilute->observe soluble Soluble: Proceed with experiment observe->soluble No precipitate Precipitate forms observe->precipitate Yes end End: Optimized Protocol soluble->end troubleshoot Troubleshoot further precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc ph_adjust Adjust buffer pH troubleshoot->ph_adjust surfactant Use surfactants troubleshoot->surfactant reassess Re-assess solubility lower_conc->reassess ph_adjust->reassess surfactant->reassess reassess->soluble No precipitate reassess->troubleshoot Precipitate remains

Caption: A workflow diagram for systematically addressing solubility issues.

Diagram 2: Key Factors Influencing Solubility

This diagram illustrates the interplay of factors that affect the solubility of this compound.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors compound This compound Solubility coumarin Hydrophobic Coumarin coumarin->compound bcn Hydrophobic endo-BCN bcn->compound peg Hydrophilic PEG linker peg->compound solvent Co-solvent (e.g., DMSO) solvent->compound ph Buffer pH ph->compound temp Temperature temp->compound surfactants Surfactants surfactants->compound

Caption: Factors influencing the aqueous solubility of the compound.

References

Impact of pH on Coumarin-PEG2-endoBCN fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin-PEG2-endoBCN in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound, with a focus on pH-related fluorescence phenomena.

Issue 1: Low or No Fluorescence Signal

Question: I am not observing the expected fluorescence signal from my this compound conjugate. What could be the issue?

Answer: A weak or absent fluorescence signal can arise from several factors. A systematic approach to troubleshooting is recommended.

  • pH of the Medium: The fluorescence of coumarin (B35378) derivatives is often highly pH-dependent. The coumarin fluorophore in this compound is likely a 7-aminocoumarin (B16596) derivative, which is sensitive to pH changes. At acidic pH, the amino group can become protonated, which disrupts the intramolecular charge transfer (ICT) process responsible for fluorescence, leading to a significant decrease in the signal.

    • Recommendation: Ensure your buffer system maintains a pH within the optimal range for coumarin fluorescence, which is typically neutral to slightly alkaline (pH 7-9). Verify the pH of your experimental medium.

  • Reagent Stability: The bicyclo[6.1.0]nonyne (BCN) moiety can be susceptible to degradation under acidic conditions. Prolonged exposure to low pH environments may compromise the integrity of the molecule.

    • Recommendation: Prepare solutions fresh and avoid storing the compound in acidic buffers for extended periods.

  • Photobleaching: Like many fluorophores, coumarins are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.

    • Recommendation: Minimize the exposure of your sample to excitation light. Use the lowest possible laser power and exposure time during imaging. Consider using an anti-fade mounting medium for microscopy.

  • Concentration: The concentration of the fluorescent conjugate may be too low to detect.

    • Recommendation: Verify the concentration of your stock solution and the final concentration in your experiment.

Issue 2: Inconsistent or Unstable Fluorescence Readings

Question: My fluorescence readings are fluctuating and not reproducible. What could be causing this?

Answer: Inconsistent fluorescence can be due to several factors, often related to the experimental setup and sample preparation.

  • pH Fluctuation: Small changes in the pH of your medium can lead to significant changes in fluorescence intensity, especially if the experimental pH is near the pKa of the coumarin fluorophore.

    • Recommendation: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • Temperature Variations: Fluorescence is also temperature-sensitive. Changes in ambient temperature can affect the fluorescence quantum yield.

    • Recommendation: Ensure your experiments are conducted at a constant and controlled temperature.

  • Instrument Settings: Inconsistent instrument settings will lead to variable results.

    • Recommendation: Ensure that excitation and emission wavelengths, slit widths, and detector gain are kept constant across all measurements.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound fluorescence?

Q2: How does pH affect the excitation and emission wavelengths of this compound?

Changes in pH can cause a shift in the excitation and emission spectra of coumarin dyes. For some coumarin derivatives, a shift from acidic to alkaline pH can result in a noticeable color change from blue to green-yellow, corresponding to a significant red shift in the emission wavelength.[1] It is advisable to determine the optimal excitation and emission wavelengths for your specific experimental pH.

Q3: Can I use this compound as a pH indicator?

Given the pH sensitivity of the coumarin fluorophore, it has the potential to be used as a fluorescent pH probe. However, it would require careful calibration and characterization within the specific pH range of interest for your application.

Q4: How does the PEG2 linker affect the properties of the coumarin fluorophore?

The polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[2] PEGylation can also help to reduce non-specific binding and potentially shield the fluorophore, which may influence its stability and photophysical properties.[2]

Q5: What is the stability of the endoBCN moiety at different pH values?

The bicyclo[6.1.0]nonyne (BCN) group is known to be one of the more stable cycloalkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). However, studies have shown that BCN can be prone to degradation under acidic conditions.[3][4] It is recommended to avoid prolonged exposure to strongly acidic environments.

Data Presentation

The following tables provide a generalized summary of the expected pH-dependent fluorescence behavior of a 7-aminocoumarin derivative, which is the likely fluorophore in this compound. The exact values for this compound may vary and should be determined experimentally.

Table 1: Effect of pH on the Fluorescence Intensity of a Representative 7-Aminocoumarin Derivative.

pHRelative Fluorescence Intensity (%)
4.0< 10
5.020 - 30
6.040 - 60
7.080 - 90
7.4~100
8.095 - 100
9.090 - 95
10.070 - 80

Table 2: Spectral Properties of a Representative 7-Aminocoumarin Derivative at Different pH Values.

pHExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Acidic (e.g., pH 4-5)~350-360~440-450Low (<0.1)
Neutral (e.g., pH 7.4)~400-420~470-490High (>0.6)
Alkaline (e.g., pH 9-10)~400-420~470-490Moderate to High

Experimental Protocols

Protocol: Spectrofluorometric pH Titration of this compound

This protocol outlines the steps to determine the pH-dependent fluorescence profile and the apparent pKa of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with a range of pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration that gives a fluorescence signal in the linear range of the spectrofluorometer (e.g., 1-10 µM).

  • Determine the optimal excitation and emission wavelengths at a neutral pH (e.g., 7.4). Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and then scan the emission spectrum while exciting at the determined excitation maximum.

  • Prepare a series of samples with the same concentration of this compound in buffers of different pH values. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (<1%) and consistent across all samples.

  • Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Verify the final pH of each sample using a calibrated pH meter.

  • Plot the fluorescence intensity as a function of pH.

  • Determine the apparent pKa by fitting the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation). The pKa is the pH at which the fluorescence is 50% of the maximum change.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock This compound Stock Solution (in DMSO) dilution Dilute Stock in Each Buffer stock->dilution buffers Buffer Series (Varying pH) buffers->dilution spectro Measure Fluorescence Intensity dilution->spectro ph_measure Verify Final pH spectro->ph_measure plot Plot Intensity vs. pH ph_measure->plot pka Determine pKa plot->pka

Caption: Workflow for pH titration of this compound.

signaling_pathway cluster_acidic Acidic pH cluster_neutral_alkaline Neutral/Alkaline pH protonation Protonation of 7-Amino Group ict_disruption Disruption of ICT protonation->ict_disruption low_fluorescence Low Fluorescence ict_disruption->low_fluorescence deprotonation Deprotonated 7-Amino Group ict_active Active ICT deprotonation->ict_active high_fluorescence High Fluorescence ict_active->high_fluorescence

Caption: pH effect on 7-aminocoumarin fluorescence mechanism.

References

Cell permeability issues with Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coumarin-PEG2-endoBCN

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to cell permeability and staining with this probe.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing any intracellular fluorescence signal after incubating my cells with this compound. What are the possible causes and how can I troubleshoot this?

A1: A lack of intracellular signal is a common issue that can stem from several factors related to the probe itself, the experimental conditions, or the cell type.

Potential Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The inherent properties of this compound, such as its polarity and size, may limit its ability to passively diffuse across the cell membrane. The hydrophilic PEG linker, while improving solubility in aqueous media, can hinder passage through the lipid bilayer.

    • Solution: Increase incubation time and/or concentration. Perform a concentration and time-course titration to determine the optimal conditions for your specific cell line.

  • Low Probe Concentration: The concentration of the probe may be too low to yield a detectable signal.

    • Solution: Increase the probe concentration incrementally. Be mindful of potential cytotoxicity at higher concentrations.

  • Incorrect Filter Sets: The microscope filter sets may not be appropriate for the excitation and emission spectra of the coumarin (B35378) fluorophore.

    • Solution: Check the spectral properties of your specific coumarin variant and ensure your microscope is equipped with the correct filters.

  • Cell Health: Unhealthy or dying cells may not efficiently uptake the probe.

    • Solution: Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) to ensure your cells are healthy before and after the experiment.

  • Photobleaching: The fluorescent signal may be degrading due to excessive exposure to excitation light.

    • Solution: Reduce the intensity of the excitation light and the exposure time. Consider using an anti-fade mounting medium if applicable.[1]

Q2: I am observing high background fluorescence, making it difficult to distinguish my cells from the background. What can I do to reduce it?

A2: High background fluorescence can be caused by non-specific binding of the probe, probe aggregation, or autofluorescence from your cells or medium.

Potential Causes and Troubleshooting Steps:

  • Probe Aggregation: The hydrophobic endo-BCN moiety can cause the probe to aggregate in aqueous solutions, leading to non-specific binding to cell surfaces and the coverslip.

    • Solution: Prepare fresh probe solutions and consider a brief sonication step to break up aggregates. Incorporate a mild, non-ionic detergent (e.g., 0.01-0.05% Pluronic F-127 or Tween-20) in your washing buffer.

  • Excessive Probe Concentration: Using too high a concentration of the probe can lead to increased non-specific binding.

    • Solution: Titrate the probe to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing after probe incubation will leave unbound probe in the well, contributing to background.

    • Solution: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS).

  • Autofluorescence: Some cell types and culture media exhibit natural fluorescence.

    • Solution: Image a sample of unstained cells to assess the level of autofluorescence. If it is significant, consider using a different imaging medium with reduced autofluorescence (e.g., FluoroBrite DMEM).

Q3: The fluorescence signal is localized to specific puncta or appears unevenly distributed within the cell. Is this expected?

A3: The subcellular localization of this compound can be influenced by its physicochemical properties and the cellular uptake mechanism.

Potential Causes and Interpretations:

  • Endosomal/Lysosomal Sequestration: If the probe is internalized via endocytosis, it may be trapped within endosomes or lysosomes, resulting in a punctate staining pattern.

    • Troubleshooting/Investigation: To confirm endosomal localization, you can co-stain with a known marker for endosomes (e.g., Rab5 or Rab7) or lysosomes (e.g., LysoTracker).

  • Probe Aggregation: As mentioned previously, aggregation of the probe can lead to its accumulation in specific intracellular compartments or appear as bright, irregular puncta.

    • Solution: Refer to the troubleshooting steps for probe aggregation in Q2.

  • Environmental Sensitivity of Coumarin: Coumarin fluorophores can be sensitive to the polarity of their microenvironment.[2][3] The fluorescence intensity may be enhanced in more lipophilic environments, such as lipid droplets or membranes, leading to a non-uniform signal.

    • Investigation: You can co-stain with markers for specific organelles (e.g., ER-Tracker, MitoTracker) to determine if the probe is accumulating in a particular subcellular location.

Quantitative Data Presentation

When troubleshooting, it is crucial to systematically vary parameters and quantify the results. Below are example tables for presenting data from optimization experiments.

Table 1: Probe Concentration Titration

Probe Concentration (µM)Mean Intracellular Fluorescence Intensity (a.u.)Signal-to-Noise RatioCell Viability (%)
1150 ± 202.598 ± 2
5750 ± 6012.197 ± 3
101800 ± 15025.395 ± 4
202100 ± 20020.1 (High Background)85 ± 5

Table 2: Incubation Time Optimization

Incubation Time (minutes)Mean Intracellular Fluorescence Intensity (a.u.)Subcellular Localization
15400 ± 50Diffuse cytoplasmic
30950 ± 80Diffuse cytoplasmic with some puncta
601600 ± 120Predominantly punctate
1201650 ± 130Predominantly punctate

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells
  • Cell Plating: Plate cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or imaging buffer.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired amount of time (e.g., 30-60 minutes).

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter set for the coumarin fluorophore.

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Culture: Culture cells under the same conditions as your staining experiment (including incubation with this compound).

  • Cell Suspension: After incubation, detach the cells using trypsin and resuspend them in a complete culture medium.

  • Staining: Mix a small volume of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a bright-field microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting cell permeability issues with this compound.

G cluster_workflow Troubleshooting Workflow: No Intracellular Signal start No Signal Observed q1 Are cells healthy? start->q1 a1_no No q1->a1_no Perform viability assay q2 Is probe concentration optimal? q1->q2 Yes a2_yes Yes q1->a2_yes Yes a1_yes Yes a2_no No q2->a2_no Titrate concentration q3 Is incubation time sufficient? q2->q3 Yes a3_no No q3->a3_no Increase incubation time end_node Consider alternative permeabilization methods q3->end_node Yes a3_yes Yes G cluster_pathway Potential Cellular Uptake Pathways for this compound probe This compound (in extracellular medium) membrane Plasma Membrane probe->membrane passive Passive Diffusion membrane->passive Hydrophobicity of Coumarin/BCN dominant endocytosis Endocytosis membrane->endocytosis Size/Hydrophilicity of PEG dominant cytosol Cytosol (Diffuse Signal) passive->cytosol endosome Endosome/Lysosome (Punctate Signal) endocytosis->endosome

References

Validation & Comparative

A Comparative Guide to Coumarin-PEG2-endoBCN Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the precise labeling of biomolecules, the specificity of the chosen probe is paramount. This guide provides a comprehensive comparison of Coumarin-PEG2-endoBCN, a fluorescent probe utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), with alternative bioorthogonal labeling reagents. The following sections present quantitative data, detailed experimental protocols, and workflow diagrams to assist in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Labeling Specificity

The specificity of a bioorthogonal probe is often assessed by its ability to selectively react with its target functional group while minimizing off-target reactions, leading to a high signal-to-background ratio. The following table summarizes the reported fluorescence enhancement for this compound and comparable probes in live-cell labeling experiments. A higher fluorescence enhancement factor indicates a better signal-to-background ratio and, consequently, higher specificity.

Probe/ReactionTarget MoietyFluorophoreCell TypeFluorescence Enhancement (Signal-to-Background Ratio)Reference
Coumarin-endoBCN Azide (B81097)Coumarin (B35378)Rat-1 Fibroblasts~8-fold[1]
Coumarin-exoBCN AzideCoumarinRat-1 Fibroblasts~15-fold[2]
Coumarin-DIBO AzideCoumarinRat-1 Fibroblasts~20-fold[2]
BODIPY-Cyclooctyne AzideBODIPYRat-1 Fibroblasts>25-fold[3][4]
Tetrazine Ligation trans-cyclooctene (TCO)VariousNot directly comparableReaction kinetics are significantly faster than SPAAC, which can contribute to higher specificity by outcompeting potential side reactions.

Note: The fluorescence enhancement was determined by comparing the mean fluorescence of cells labeled with the probe after incorporation of an azide-containing amino acid to control cells without the azide.

Experimental Protocols

Protocol 1: Validation of Labeling Specificity using Live-Cell Imaging and Flow Cytometry

This protocol is adapted from studies comparing the specificity of different cyclooctyne-based probes[2][3]. It allows for the quantitative assessment of on-target labeling versus background fluorescence.

Materials:

  • Mammalian cell line (e.g., Rat-1 fibroblasts, HEK293T)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

  • Methionine-free medium

  • Protein synthesis inhibitor (e.g., anisomycin) as a negative control

  • This compound and other fluorescent probes for comparison

  • Hoechst 33342 or other nuclear stain

  • MitoTracker Red or other mitochondrial stain (for viability)

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

    • To incorporate the azide handle into newly synthesized proteins, replace the normal growth medium with methionine-free medium supplemented with an azide-modified amino acid (e.g., 1 mM L-azidohomoalanine) for 4 hours.

    • For negative controls, incubate cells in either methionine-containing medium or methionine-free medium with the azide-modified amino acid and a protein synthesis inhibitor (e.g., 50 µg/mL anisomycin).

  • Fluorescent Probe Labeling:

    • After the metabolic labeling, wash the cells twice with PBS.

    • Incubate the cells with the fluorescent probe (e.g., 10-50 µM this compound or other probes) in complete medium for 10-60 minutes at 37°C. Optimal concentration and incubation time should be determined for each probe.

    • For live-cell imaging, co-incubate with nuclear and mitochondrial stains for the final 10 minutes of labeling.

  • Sample Preparation for Analysis:

    • For Microscopy: Wash the cells three times with PBS and replace with fresh culture medium.

    • For Flow Cytometry: Wash the cells twice with PBS, then detach them using trypsin-EDTA. Resuspend the cells in PBS containing 2% FBS.

  • Data Acquisition and Analysis:

    • Confocal Microscopy: Acquire images using appropriate laser lines and filter sets for the coumarin fluorophore and control stains. Assess the localization of the fluorescent signal and compare the intensity between azide-labeled and control cells.

    • Flow Cytometry: Analyze at least 10,000 cells per sample. Gate on the live cell population and measure the mean fluorescence intensity for the coumarin channel.

    • Quantification: Calculate the fluorescence enhancement by dividing the mean fluorescence intensity of the azide-labeled cells by the mean fluorescence intensity of the control cells.

Protocol 2: Proteomic Identification of On-Target and Off-Target Labeling by Mass Spectrometry

This protocol provides a framework for identifying the specific proteins that are labeled by the probe, allowing for the confirmation of on-target labeling and the discovery of any off-target interactions.

Materials:

  • Metabolically labeled and probe-labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Click chemistry reagents for biotinylation of the labeled proteins (if the initial probe is not biotinylated)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the labeled and control cells and quantify the protein concentration using a BCA assay.

  • Enrichment of Labeled Proteins (if necessary):

    • If the initial probe does not contain an affinity tag like biotin (B1667282), perform a click reaction on the cell lysate with a biotin-alkyne or biotin-azide to attach a biotin handle to the coumarin-labeled proteins.

    • Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the disulfide bonds in the enriched protein sample with DTT and alkylate the free cysteines with IAM.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the resulting spectra against a protein database to identify the labeled proteins.

    • Compare the list of identified proteins from the probe-labeled sample with the negative control to identify proteins that are specifically labeled.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

experimental_workflow cluster_labeling Metabolic & Probe Labeling cluster_analysis Specificity Analysis cluster_imaging Imaging & Flow Cytometry cluster_proteomics Mass Spectrometry cell_culture Cell Culture metabolic_labeling Metabolic Labeling (with Azide-Amino Acid) cell_culture->metabolic_labeling controls Negative Controls (No Azide, Protein Synthesis Inhibitor) cell_culture->controls probe_incubation Incubation with This compound metabolic_labeling->probe_incubation confocal Confocal Microscopy probe_incubation->confocal Imaging flow_cytometry Flow Cytometry probe_incubation->flow_cytometry Quantitative Analysis lysis Cell Lysis probe_incubation->lysis Proteomic Analysis controls->probe_incubation quantification Quantify Signal-to-Background flow_cytometry->quantification enrichment Enrichment of Labeled Proteins lysis->enrichment ms_prep Digestion & MS Prep enrichment->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms identification Identify On- and Off-Target Proteins lc_ms->identification

Caption: Experimental workflow for validating labeling specificity.

This guide provides a framework for the objective comparison of this compound with alternative labeling probes. By employing the described experimental protocols, researchers can generate robust data to support the selection of the most specific and efficient tool for their bio-labeling needs.

References

A Comparative Guide to Negative Controls for Cou-PEG2-endoBCN Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Coumarin-PEG2-endoBCN (Cou-PEG2-endoBCN) in strain-promoted alkyne-azide cycloaddition (SPAAC) has become a valuable technique for fluorescently labeling azide-modified biomolecules in complex biological systems. The high specificity and biocompatibility of this bioorthogonal reaction are key advantages. However, to ensure the validity and reproducibility of experimental results, a robust set of negative controls is essential. This guide provides a comparative overview of recommended negative controls for experiments utilizing Cou-PEG2-endoBCN, complete with experimental protocols and expected data outcomes.

Understanding the Components and Potential for Off-Target Effects

Cou-PEG2-endoBCN is a multi-component probe, and each part could potentially contribute to non-specific signals or biological effects. A well-designed experiment will include controls to account for each of these:

  • Coumarin (B35378): This fluorophore can exhibit changes in its photophysical properties based on its microenvironment[1]. It is also important to assess any potential biological activity or cytotoxicity of the coumarin moiety itself[2][3][4][5][6].

  • PEG2 Linker: Polyethylene glycol (PEG) linkers are incorporated to enhance solubility and reduce non-specific binding[7][8][9][10]. However, it is still crucial to verify that the linker does not contribute to background signal.

  • endo-Bicyclononyne (endoBCN): As a strained alkyne, endoBCN is highly reactive towards azides in SPAAC reactions[11][12][13]. While the reaction is highly specific, it is important to control for any potential off-target reactivity, particularly with other nucleophiles that may be present in a biological system[14].

Comparative Data Summary of Negative Controls

The following table summarizes the key negative controls, their purpose, and the expected outcomes in a typical cell-based fluorescence imaging experiment.

Control Group Components Purpose Expected Outcome (Fluorescence Intensity)
Positive Control Azide-labeled cells + Cou-PEG2-endoBCNTo confirm the successful labeling of the target.High
No-Azide Control Unlabeled (wild-type) cells + Cou-PEG2-endoBCNTo assess the non-specific binding of the complete probe.Low / Background
No-BCN Control Azide-labeled cells + Coumarin-PEG2 (or similar coumarin dye)To determine the contribution of the coumarin fluorophore and PEG linker to background signal, independent of the SPAAC reaction.Low / Background
Unlabeled Isotype Control (for antibody-based azide (B81097) labeling) Isotype control antibody-azide + Cou-PEG2-endoBCNTo control for non-specific binding of the azide-containing antibody to cells.Low / Background
Vehicle Control Azide-labeled cells + Vehicle (e.g., DMSO)To assess the background fluorescence of the cells and the effect of the solvent used to dissolve the probe.Background
Competitive Inhibition Control Azide-labeled cells + excess unlabeled BCN derivative followed by Cou-PEG2-endoBCNTo demonstrate the specificity of the azide-BCN reaction.Low / Background

Experimental Protocols

Below are detailed methodologies for implementing the described negative controls in a cell-based fluorescence microscopy experiment.

Cell Preparation and Azide Labeling (General Protocol)
  • Cell Culture: Culture cells to the desired confluency in appropriate media.

  • Azide Labeling: Introduce the azide functionality to your target biomolecule. This can be achieved through various methods, such as metabolic labeling with an azide-modified sugar or amino acid, or through conjugation to a targeting moiety like an antibody.

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unincorporated azide-containing molecules.

Negative Control Protocols

1. No-Azide Control:

  • Follow the "Cell Preparation" protocol but omit the "Azide Labeling" step. These are your wild-type or unlabeled cells.

  • Incubate these cells with the same concentration of Cou-PEG2-endoBCN as your positive control group.

  • Wash the cells with PBS to remove any unbound probe.

  • Proceed with imaging.

2. No-BCN Control:

  • Use azide-labeled cells prepared as described in the general protocol.

  • Instead of Cou-PEG2-endoBCN, incubate the cells with a control compound that lacks the BCN moiety but contains the coumarin and PEG linker (e.g., Coumarin-PEG2-amine). The concentration should be equivalent to the Cou-PEG2-endoBCN used in the positive control.

  • Wash the cells with PBS.

  • Proceed with imaging.

3. Vehicle Control:

  • Use azide-labeled cells.

  • Incubate the cells with the vehicle (e.g., DMSO) used to dissolve the Cou-PEG2-endoBCN at the same final concentration as in the experimental conditions.

  • Wash the cells with PBS.

  • Proceed with imaging.

4. Competitive Inhibition Control:

  • Use azide-labeled cells.

  • Pre-incubate the cells with a large molar excess (e.g., 100x) of an unlabeled BCN-containing molecule (e.g., endoBCN-amine) for a sufficient time to allow for the reaction with the available azides.

  • Without washing, add the Cou-PEG2-endoBCN at the standard concentration.

  • Incubate for the standard labeling time.

  • Wash the cells with PBS.

  • Proceed with imaging.

Visualizing Experimental Logic and Workflows

The following diagrams, generated using Graphviz, illustrate the logic of the negative controls and the experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Conditions cluster_outcome Analysis start Start with Cultured Cells azide_label Label with Azide-Containing Molecule start->azide_label no_azide No Azide Labeling (Wild-Type Cells) start->no_azide cou_bcn Incubate with Cou-PEG2-endoBCN azide_label->cou_bcn Positive Control cou_only Incubate with Coumarin-PEG2 (No BCN) azide_label->cou_only No-BCN Control vehicle Incubate with Vehicle (e.g., DMSO) azide_label->vehicle Vehicle Control competitor Pre-incubate with excess unlabeled BCN, then add Cou-PEG2-endoBCN azide_label->competitor Competitive Inhibition no_azide->cou_bcn No-Azide Control imaging Wash and Image (Fluorescence Microscopy) cou_bcn->imaging cou_only->imaging vehicle->imaging competitor->imaging pos_result High Fluorescence (Positive Control) imaging->pos_result neg_result Low/Background Fluorescence (Negative Controls) imaging->neg_result

Caption: Experimental workflow for Cou-PEG2-endoBCN labeling and associated negative controls.

signaling_pathway_logic cluster_components Molecular Components cluster_reaction Bioorthogonal Reaction cluster_controls Negative Control Logic Target Azide-Modified Biomolecule SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Target->SPAAC NoReaction2 No Labeling Target->NoReaction2 No Reaction Probe Cou-PEG2-endoBCN Probe->SPAAC NoReaction1 No Labeling Probe->NoReaction1 NoReaction3 No Labeling Probe->NoReaction3 LabeledProduct LabeledProduct SPAAC->LabeledProduct Fluorescently Labeled Product NoAzide No Azide Target NoAzide->NoReaction1 No Reaction NoBCN Probe without BCN NoBCN->NoReaction2 Competitor Blocked Azide Target (Excess Unlabeled BCN) Competitor->NoReaction3 No Reaction

Caption: Logical relationships in SPAAC labeling and the rationale for key negative controls.

By implementing these negative controls, researchers can confidently attribute the observed fluorescence signal to the specific bioorthogonal reaction between the azide-labeled target and the Cou-PEG2-endoBCN probe, thereby ensuring the integrity and reliability of their findings.

References

A Comparative Guide to Coumarin-PEG2-endoBCN and Alternative Fluorescent Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling and visualization of biomolecules, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of Coumarin-PEG2-endoBCN with other fluorescent probes utilized in bioorthogonal chemistry, supported by experimental data and detailed protocols.

This compound is a fluorescent dye featuring a coumarin (B35378) fluorophore linked to an endo-bicyclo[6.1.0]nonyne (endoBCN) moiety via a polyethylene (B3416737) glycol (PEG) spacer.[1][2] This design leverages the favorable photophysical properties of coumarin dyes, such as high quantum efficiency and photostability, with the rapid and specific reactivity of endoBCN in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[][4] The PEG linker enhances aqueous solubility and reduces steric hindrance, making it a versatile tool for labeling biomolecules in complex biological systems.[5]

Performance Comparison of Fluorescent Probes

The ideal fluorescent probe for bioorthogonal labeling exhibits a combination of high brightness (a product of its molar extinction coefficient and quantum yield), photostability, and fast, specific reactivity, all while minimizing perturbation to the biological system. This section compares the key performance metrics of this compound with other commonly used fluorescent probes for SPAAC.

Photophysical Properties

The choice of fluorophore dictates the optical performance of the probe. Coumarin dyes are known for their sensitivity to the microenvironment, which can be advantageous for certain applications.[] The table below summarizes the key photophysical properties of the coumarin fluorophore in this compound and compares it with other popular fluorophores used in bioorthogonal probes.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Coumarin ~350-450[]~400-550[]0.50 - 0.95[6][7]~10,000 - 46,000[6]
Fluorescein (FITC) ~494~5180.92~80,000
Cyanine3 (Cy3) ~550~5700.15~150,000
Cyanine5 (Cy5) ~649~6700.28~250,000
Tetramethylrhodamine (TMR) ~555~5800.45~95,000

Note: The exact photophysical properties of coumarin dyes can be highly dependent on the solvent and local environment.[8]

Reaction Kinetics of Bioorthogonal Moieties

The reactivity of the probe is determined by its bioorthogonal handle. This compound utilizes the endo isomer of BCN, which participates in SPAAC reactions with azide-modified biomolecules. The table below compares the second-order rate constants of endo-BCN with other commonly used cyclooctynes.

Cyclooctyne MoietySecond-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹)Key Characteristics
endo-BCN 0.29[9]Good balance of reactivity and stability.[5]
exo-BCN 0.19[9]Slightly less reactive than the endo isomer.
Dibenzocyclooctyne (DBCO) ~0.1 - 0.3Generally exhibits fast reaction kinetics.[4]
Difluorinated Cyclooctyne (DIFO) 0.076[4]High stability, but slower kinetics.
Biarylazacyclooctynone (BARAC) >1Very high reactivity, but can be less stable.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes. Below are protocols for a typical protein labeling experiment and a live-cell imaging workflow using a coumarin-based BCN probe.

Protocol 1: Fluorescent Labeling of an Azide-Modified Protein

This protocol outlines the steps for labeling a purified protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., desalting column)

Procedure:

  • Prepare a stock solution of the probe: Dissolve this compound in DMSO to a concentration of 1-10 mM.

  • Set up the labeling reaction: In a microcentrifuge tube, combine the azide-modified protein with a 10-50 fold molar excess of the this compound stock solution. Ensure the final DMSO concentration remains below 5% to avoid protein denaturation.[11]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purify the labeled protein: Remove unreacted probe using a desalting column equilibrated with the desired storage buffer.[12]

  • Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum).[12]

Protocol 2: Live-Cell Imaging of Azide-Labeled Biomolecules

This protocol describes the general workflow for imaging biomolecules that have been metabolically labeled with an azide-containing precursor in living cells.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Azide-containing metabolic precursor (e.g., an azido (B1232118) sugar or amino acid analog)

  • This compound

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets for the coumarin dye

Procedure:

  • Metabolic labeling: Culture cells with the azide-containing precursor for a sufficient duration to allow for its incorporation into the target biomolecules (typically 24-48 hours).[11]

  • Wash: Gently wash the cells with pre-warmed PBS or live-cell imaging medium to remove any unincorporated precursor.[11]

  • Probe labeling: Prepare a solution of this compound in live-cell imaging medium at a final concentration of 1-10 µM.[11]

  • Incubate: Add the probe solution to the cells and incubate for 15-60 minutes at 37°C.[11]

  • Wash: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium.[13]

  • Image: Acquire fluorescent images using a microscope equipped with a filter set appropriate for the coumarin fluorophore.[14]

Visualizations

Diagrams illustrating the key processes involved in the use of this compound can aid in understanding the experimental workflow and underlying chemical principles.

G cluster_0 SPAAC Reaction Azide-modified\nBiomolecule Azide-modified Biomolecule Fluorescently Labeled\nBiomolecule Fluorescently Labeled Biomolecule Azide-modified\nBiomolecule->Fluorescently Labeled\nBiomolecule [3+2] Cycloaddition This compound This compound This compound->Fluorescently Labeled\nBiomolecule

Chemical principle of SPAAC labeling.

G cluster_1 Experimental Workflow A Metabolic Incorporation of Azide B Cell Washing A->B C Incubation with This compound B->C D Final Wash C->D E Fluorescence Microscopy D->E

Live-cell fluorescent labeling workflow.

References

A Head-to-Head Comparison of Coumarin-PEG2-endoBCN and DBCO Reagents for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the selection of appropriate reagents is paramount for experimental success. In the realm of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), various reagents have emerged, each with distinct characteristics. This guide provides an objective, data-driven comparison of two such reagents: the fluorescent Coumarin-PEG2-endoBCN and the widely used Dibenzocyclooctyne (DBCO) reagents.

This comparison will delve into their respective performance metrics, including reaction kinetics, stability, and solubility, supported by experimental data. Detailed experimental protocols for key applications are also provided to aid in practical implementation.

Performance Comparison: Kinetics, Stability, and Physicochemical Properties

The efficacy of a click chemistry reagent is determined by several key factors. Reaction kinetics dictate the speed and efficiency of the conjugation, stability ensures the integrity of the reagent under experimental conditions, and solubility affects its utility in aqueous biological systems.

Reaction Kinetics:

The rate of the SPAAC reaction is a critical parameter, particularly in applications involving low reactant concentrations or requiring rapid conjugation. Generally, the reaction kinetics are influenced by the ring strain of the cyclooctyne (B158145). DBCO, with its significant ring strain, typically exhibits faster reaction kinetics compared to BCN, the reactive moiety in this compound.[1][2] However, it's noteworthy that the endo- and exo- isomers of BCN have been shown to have similar reaction rates.[3]

Stability:

The stability of the cyclooctyne is crucial for its handling and for ensuring the integrity of the bioconjugate throughout an experiment. Both DBCO and BCN are generally stable, however, they can exhibit different susceptibilities to certain reagents. For instance, DBCO has shown some instability in the presence of reducing agents like TCEP and thiol-containing molecules such as glutathione (B108866) (GSH).[4][5] In such reducing environments, BCN may offer a more stable alternative.[4]

Solubility and Physicochemical Properties:

The hydrophobicity of a reagent can impact its solubility in aqueous buffers and may lead to non-specific binding. DBCO, with its dibenzofused ring system, is inherently more hydrophobic than BCN.[6][7] To counteract this, DBCO reagents are often functionalized with polyethylene (B3416737) glycol (PEG) linkers to enhance their water solubility.[8][9] The subject of this guide, this compound, incorporates a PEG2 linker, which improves its hydrophilicity.[10] The coumarin (B35378) fluorophore also provides a convenient method for detection and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and DBCO reagents to facilitate a direct comparison.

ParameterThis compound (endo-BCN)DBCO ReagentsReferences
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ~0.29~0.6 - 1.0[2][3]
Relative Reaction Rate ModerateFast[1][2]
Stability in the Presence of Thiols (e.g., GSH) More StableLess Stable[4]
Hydrophobicity Less Hydrophobic (with PEG linker)More Hydrophobic[6][7]
Fluorescent Yes (Coumarin)No (unless conjugated to a fluorophore)[1]

Experimental Protocols

Detailed methodologies for common applications of both reagents are provided below.

Protocol 1: General Protein Labeling with this compound

This protocol outlines a general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Spin desalting column or size-exclusion chromatography system.

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Reaction Setup: To your azide-modified protein solution, add the this compound stock solution to achieve the desired molar excess (typically a 5-20 fold molar excess of the dye over the protein). Ensure the final concentration of the organic solvent is kept low (ideally <10%) to maintain protein stability.[11]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).[11]

  • Purification: Remove the unreacted this compound using a spin desalting column or an appropriate size-exclusion chromatography system.[12]

  • Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring the absorbance of the coumarin dye and the protein) and/or mass spectrometry.[12]

Protocol 2: Antibody Conjugation with DBCO-NHS Ester

This protocol describes the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • DBCO-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Zeba™ Spin Desalting Column).

  • Azide-modified molecule of interest.

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[13]

  • DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[14]

  • Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Incubate at room temperature for 60 minutes.[13][14]

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction. Incubate for 15 minutes at room temperature.[15]

  • Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO-NHS ester using a desalting column.[15]

  • Click Reaction: Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule. Incubate overnight at 4°C or for 2-4 hours at room temperature.[14][16]

  • Final Product Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove any unreacted azide-modified molecule.

Visualizing the Chemistry: Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow_coumarin cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_protein Azide-Modified Protein mix Mix Protein and Reagent (5-20x molar excess of dye) prep_protein->mix prep_reagent This compound Stock Solution (DMSO/DMF) prep_reagent->mix incubate Incubate (RT or 4°C) mix->incubate <10% Organic Solvent purify Purification (Desalting Column/SEC) incubate->purify characterize Characterization (UV-Vis, MS) purify->characterize

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

experimental_workflow_dbco cluster_activation Antibody Activation cluster_click Click Reaction & Purification prep_ab Antibody (Amine-free buffer) labeling Labeling Reaction (20-30x molar excess) prep_ab->labeling prep_dbco DBCO-NHS Ester Stock Solution prep_dbco->labeling quench Quench Reaction (Tris Buffer) labeling->quench purify_dbco_ab Purify DBCO-Ab (Desalting Column) quench->purify_dbco_ab click_reaction Click Reaction (4°C or RT) purify_dbco_ab->click_reaction azide_mol Azide-Modified Molecule azide_mol->click_reaction purify_final Final Purification (Chromatography) click_reaction->purify_final final_product Final Antibody Conjugate purify_final->final_product

Caption: Experimental workflow for antibody conjugation using a DBCO-NHS ester.

logical_relationship cluster_coumarin This compound Attributes cluster_dbco DBCO Reagents Attributes reagent_choice Reagent Choice for SPAAC coumarin_bcn This compound reagent_choice->coumarin_bcn dbco DBCO Reagents reagent_choice->dbco coumarin_kinetics Moderate Kinetics coumarin_bcn->coumarin_kinetics coumarin_stability Higher Thiol Stability coumarin_bcn->coumarin_stability coumarin_solubility Good Aqueous Solubility (PEG) coumarin_bcn->coumarin_solubility coumarin_detection Inherent Fluorescence coumarin_bcn->coumarin_detection dbco_kinetics Fast Kinetics dbco->dbco_kinetics dbco_stability Lower Thiol Stability dbco->dbco_stability dbco_solubility Hydrophobic (PEGylation often needed) dbco->dbco_solubility dbco_detection Requires Fluorescent Tag dbco->dbco_detection

Caption: Logical relationship and key attributes of this compound vs. DBCO reagents.

Conclusion

The choice between this compound and DBCO reagents for copper-free click chemistry is application-dependent. DBCO reagents are the preferred choice when rapid reaction kinetics are essential. However, for applications demanding enhanced stability in reducing environments, or where intrinsic fluorescence for direct detection is advantageous, this compound presents a compelling alternative. The inclusion of a PEG linker in the coumarin reagent also addresses solubility concerns, making it suitable for a wide range of biological applications. By carefully considering the experimental requirements and the properties of the final bioconjugate, researchers can select the optimal reagent to achieve their scientific objectives.

References

A Comparative Analysis of the Quantum Yield of Coumarin-PEG2-endoBCN and Other Fluorophores in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise visualization of biomolecules is paramount. Bioorthogonal labeling, a technique that employs biocompatible reactions to tag molecules in living systems, has emerged as a powerful tool for this purpose. The choice of fluorophore in these applications is critical, with the fluorescence quantum yield (Φ) being a key determinant of signal brightness and experimental sensitivity. This guide provides an objective comparison of the quantum yield of Coumarin-PEG2-endoBCN, a fluorogenic probe used in copper-free click chemistry, with other commonly used fluorophores.

The fluorescence quantum yield represents the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light.[1][2] A higher quantum yield translates to a brighter signal, which is especially crucial when detecting low-abundance biomolecules.[3] Many probes designed for bioorthogonal chemistry are "fluorogenic," meaning their quantum yield significantly increases upon reaction with their target molecule.[1][4] This property is highly advantageous as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio.[4]

Quantum Yield Comparison of Selected Fluorophores

The following table summarizes the quantum yields of this compound and other fluorophores commonly employed in bioorthogonal and conventional fluorescence labeling. It is important to note that the quantum yield of a fluorophore is highly sensitive to its environment, including the solvent, pH, and conjugation state.[3][5]

FluorophoreBioorthogonal HandleQuantum Yield (Φ) - UnreactedQuantum Yield (Φ) - Reacted/ConjugatedSolvent/Environment
Coumarin-BCN Conjugate *BCN~0.003~0.04Not specified[1]
TAMRA-BCN BCNHighHighNot specified[1]
CF™ 488A BCN BCNHighHighAqueous buffer[1]
Sulfo-Cyanine3 BCN BCN0.15 (as NHS ester)Likely similarAqueous buffer[1]
SiR-Tetrazine TetrazineLowHigh (Fluorogenic)Aqueous buffer[1]
Coumarin 1 None-0.73Ethanol[1][6]
Coumarin 102 None-0.764Ethanol[1][6]
Rhodamine 101 None-0.913 - 1.0Ethanol[1]

*Data for a structurally similar coumarin-conjugated cyclooctyne (B158145) (coumBARAC) is used as a proxy for this compound.[1] The quantum yield of many BCN and tetrazine conjugates is often reported as being "high" or "fluorogenic" without a specific numerical value in the available literature. For CF™ Dyes, the quantum yield is generally high but can vary depending on the specific dye and conjugation partner.[1]

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the comparative method.[6][7] This technique involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7]

Principle:

The quantum yield of an unknown sample is calculated relative to a standard by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength.[6] The fundamental assumption is that if a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[7]

Materials:

  • Spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol (B145695), water, or buffer).

  • Quantum yield standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54), Rhodamine 101 in ethanol (Φ ≈ 1.0), or Coumarin 1 in ethanol (Φ = 0.73)).[1]

  • Sample of the fluorophore to be measured.

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be chosen to yield absorbance values between approximately 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of each dilution using a UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

  • Integrate the corrected fluorescence emission spectra to obtain the total fluorescence intensity for each dilution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the gradients (slopes) of the linear fits for both the sample (GradX) and the standard (GradST).

  • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out.

Visualizing Bioorthogonal Labeling Workflows

Bioorthogonal labeling with fluorophores like this compound is a versatile technique for studying dynamic processes in living systems. The following diagrams illustrate a general experimental workflow and a representative signaling pathway that can be investigated using this technology.

experimental_workflow cluster_cell_culture Cell Culture & Modification cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging & Analysis a Introduce Azide-Modified Biomolecule (e.g., via metabolic labeling) b Incubate Cells a->b Allow incorporation c Add this compound b->c Target biomolecule expressed d Incubate for SPAAC Reaction c->d Click chemistry e Wash to Remove Excess Probe d->e f Fluorescence Microscopy e->f g Data Analysis f->g

Caption: Generalized workflow for labeling biomolecules using copper-free click chemistry.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (Glycosylated with Azido Sugar) pi3k PI3K receptor->pi3k Recruitment & Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Targets (e.g., mTOR, GSK3β) akt->downstream Phosphorylation & Regulation ligand Growth Factor ligand->receptor Binding & Dimerization coumarin Coumarin-BCN coumarin->receptor Bioorthogonal Labeling

Caption: Visualizing a signaling pathway using bioorthogonal labeling of glycoproteins.

References

A Comparative Guide to the Photophysical Properties of Coumarin-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes are indispensable tools in a myriad of scientific disciplines, prized for their sensitivity to microenvironments, high quantum yields, and commendable photostability.[1] The versatility of the coumarin (B35378) scaffold allows for fine-tuning of its photophysical properties through chemical modifications, leading to a wide array of probes for detecting specific ions, viscosity, pH, and biomolecules.[2][3][4][5] This guide provides a comparative analysis of the photophysical properties of various coumarin-based probes, supported by experimental data and detailed protocols to aid in probe selection and application.

Data Presentation: A Comparative Overview of Photophysical Properties

The following table summarizes the key photophysical parameters of a selection of coumarin-based probes designed for various applications. These parameters—molar absorptivity (ε), maximum absorption wavelength (λabs), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (ΦF)—are critical in determining a probe's suitability for specific experimental setups and imaging modalities.

Probe Name/DerivativeApplicationε (M⁻¹cm⁻¹)λabs (nm)λem (nm)Stokes Shift (nm)ΦFSolvent/ConditionsReference
Benzo[g]coumarin Derivatives [6]
1--33038050--[6]
2 (ester moiety)---534---[6]
3 (ketone moiety)---549---[6]
4 (aldehyde moiety)---547---[6]
5 (amide moiety)---515---[6]
7 (nitrile moiety)---533---[6]
Coumarin Derivatives for pH Sensing [4][7]
4cpH sensing-37543863-MeCN[7]
4epH sensing----0.83DMSO[4][7]
Miscellaneous Coumarin Derivatives [2][8][9]
7-dimethylamino derivativeGeneral----~1.0PMMA/PVC[2]
Coumarin-benzothiazole (C-2)Dual emission--322, 513188--[8]
6-aryl coumarin 4eGeneral---LargeHighChloroform[9]
6-aryl coumarin 4fGeneral---LargeHighChloroform[9]

Key Photophysical Parameters Explained

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar absorptivity allows for the use of lower probe concentrations.

  • Maximum Absorption (λabs) and Emission (λem) Wavelengths: These values determine the optimal wavelengths for excitation and detection, respectively. They are crucial for designing multicolor imaging experiments and minimizing spectral overlap.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable as it minimizes self-absorption and allows for easier separation of the excitation and emission signals.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. A high quantum yield indicates a brighter probe, which is essential for sensitive detection.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the application of coumarin-based probes.

General Mechanism of a Coumarin-Based 'Turn-On' Fluorescent Probe for Metal Ion Detection Probe_Off Coumarin Probe (Non-fluorescent or weakly fluorescent) Complex Probe-Metal Ion Complex (Highly fluorescent) Probe_Off->Complex Binding Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Complex

Caption: Mechanism of a 'turn-on' coumarin probe for metal ion detection.

Experimental Workflow for Determining Relative Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A1 Prepare series of dilutions for sample and standard A2 Ensure absorbance is between 0.02 and 0.1 A1->A2 B1 Measure UV-Vis absorbance at excitation wavelength A2->B1 B2 Measure fluorescence emission spectra B1->B2 C1 Calculate integrated fluorescence intensity B2->C1 C2 Plot integrated intensity vs. absorbance C1->C2 C3 Determine gradients of the linear fits C2->C3 C4 Calculate Quantum Yield using the comparative equation C3->C4

References

Stability of BCN Moiety Compared to Other Strained Alkynes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a strained alkyne for applications in bioconjugation, drug delivery, and materials science is a critical decision that hinges on a delicate balance between reactivity and stability. Bicyclo[6.1.0]nonyne (BCN) has emerged as a popular choice due to its favorable properties. This guide provides an objective comparison of the stability and performance of the BCN moiety against other commonly used strained alkynes, namely Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (B158145) (DIBO), and Biarylazacyclooctynone (BARAC). The information presented is supported by experimental data to aid in the selection of the optimal reagent for your specific research needs.

Quantitative Comparison of Performance

The utility of a strained alkyne is often dictated by its reactivity in the desired bioorthogonal reaction, most commonly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and its stability under physiological and experimental conditions.

Reaction Kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The rate of the SPAAC reaction is a key performance indicator. Generally, higher ring strain leads to faster reaction kinetics. DBCO derivatives typically exhibit the fastest reaction rates, making them suitable for applications requiring rapid labeling at low concentrations. BCN, while slower than DBCO, offers a good balance of reactivity and stability.

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
BCN ~0.1
DBCO (ADIBO) ~0.3 - 1.0
DIBO ~0.03
BARAC > 1.0

Note: Reaction rates can vary depending on the specific derivatives of the alkyne and azide, solvent, and temperature.

Stability in Biological Media

The stability of strained alkynes is crucial for their application in complex biological environments. Degradation can lead to off-target reactions and reduced conjugation efficiency. BCN has demonstrated notable stability, particularly in the presence of thiols, which are abundant in biological systems.

Strained AlkyneStability ProfileHalf-life (t½)
BCN Generally stable, but can be degraded in harsh intracellular environments (e.g., phagosomes).[1] More stable towards thiols compared to DBCO.In RAW264.7 cell lysate, significant degradation observed after 24h.[1]
DBCO Shows moderate stability in intracellular environments.[1] Less stable in the presence of thiols compared to BCN.In RAW264.7 cell lysate, ~36% degradation after 24h.[1]
DIBO Generally considered stable.Not explicitly found in comparative studies.
BARAC Known to be less stable, particularly in the presence of nucleophiles.Reported half-life of ~13 hours in the presence of 5 mM glutathione.

Factors Influencing Strained Alkyne Stability

The stability of a strained alkyne is a multifactorial property influenced by its molecular structure and the surrounding chemical environment. Understanding these factors is crucial for selecting the appropriate alkyne for a given application and for designing experiments that minimize degradation.

Factors Affecting Strained Alkyne Stability cluster_intrinsic Intrinsic Structural Factors cluster_extrinsic Extrinsic Environmental Factors RingStrain Ring Strain AlkyneStability Strained Alkyne Stability RingStrain->AlkyneStability Influences reactivity and susceptibility to nucleophilic attack ElectronicEffects Electronic Effects (e.g., electron-withdrawing groups) ElectronicEffects->AlkyneStability Modulates electrophilicity of the alkyne StericHindrance Steric Hindrance StericHindrance->AlkyneStability Can protect the alkyne from degradation pH pH pH->AlkyneStability Can catalyze degradation pathways Thiols Presence of Thiols (e.g., Glutathione) Thiols->AlkyneStability Can lead to thiol-yne addition side reactions ROS Reactive Oxygen Species (ROS) ROS->AlkyneStability Can cause oxidative degradation Temperature Temperature Temperature->AlkyneStability Affects degradation rate

Caption: Logical relationship of factors influencing the stability of strained alkynes.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Strained Alkyne Stability by ¹H NMR Spectroscopy

This protocol describes a general procedure for monitoring the degradation of a strained alkyne over time using ¹H NMR spectroscopy.

1. Materials:

  • Strained alkyne of interest (BCN, DBCO, DIBO, BARAC derivative)
  • Deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃CN)
  • Internal standard of known concentration (e.g., dimethyl sulfone)
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Prepare a stock solution of the strained alkyne in the chosen deuterated solvent at a known concentration (e.g., 10 mM).
  • Prepare a stock solution of the internal standard in the same deuterated solvent at a known concentration.
  • In an NMR tube, combine a precise volume of the strained alkyne stock solution and the internal standard stock solution.
  • Acquire a ¹H NMR spectrum at time t=0. Identify the characteristic peaks of the strained alkyne and the internal standard.
  • Incubate the NMR tube under the desired conditions (e.g., specific temperature, pH, or in the presence of a test substance like glutathione).
  • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
  • Integrate the area of a characteristic peak of the strained alkyne and the peak of the internal standard in each spectrum.
  • Calculate the concentration of the strained alkyne at each time point relative to the constant concentration of the internal standard.
  • Plot the concentration of the strained alkyne versus time to determine the degradation kinetics and half-life.

Protocol 2: Analysis of Strained Alkyne Stability by HPLC-MS

This protocol outlines a method for quantifying the degradation of strained alkynes using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

1. Materials:

  • Strained alkyne of interest
  • Buffer solution (e.g., PBS pH 7.4) or other relevant media (e.g., serum)
  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
  • HPLC system with a suitable column (e.g., C18)
  • Mass spectrometer (e.g., ESI-QTOF)
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of the strained alkyne in a suitable solvent (e.g., DMSO) at a high concentration.
  • Spike the strained alkyne stock solution into the test buffer or media to a final desired concentration (e.g., 100 µM).
  • Incubate the solution at the desired temperature (e.g., 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot into the cold quenching solution. This stops further degradation.
  • Transfer the quenched samples to autosampler vials.
  • Analyze the samples by HPLC-MS. Develop a chromatographic method to separate the parent strained alkyne from any degradation products.
  • Use the mass spectrometer to monitor the ion corresponding to the [M+H]⁺ or [M+Na]⁺ of the parent strained alkyne.
  • Quantify the peak area of the parent alkyne at each time point.
  • Plot the peak area versus time to determine the degradation profile and calculate the half-life.

Conclusion

The choice between BCN and other strained alkynes is a nuanced decision that depends on the specific requirements of the application.

  • BCN offers a compelling balance of good reactivity and enhanced stability, particularly in the presence of thiols, making it a robust choice for many bioconjugation applications.

  • DBCO is the reagent of choice when rapid reaction kinetics are paramount, though its stability in thiol-rich environments should be considered.

  • DIBO provides a stable, albeit less reactive, alternative.

  • BARAC offers the highest reactivity but at the cost of significantly lower stability, limiting its use to applications where rapid reaction times are critical and the reagent can be used shortly after preparation.

By carefully considering the kinetic and stability data presented in this guide, along with the specific demands of their experimental system, researchers can make an informed decision on the most suitable strained alkyne to achieve their scientific goals.

References

A Comparative Guide to the Cytotoxicity of Coumarin-Based Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of coumarin (B35378) derivatives, offering insights relevant to the assessment of specialized bioorthogonal probes like Coumarin-PEG2-endoBCN. While direct cytotoxicity data for this compound is not available in published literature, this document summarizes the known cytotoxic effects of structurally related coumarin compounds. Furthermore, it details the standard experimental protocols required to perform such an assessment and illustrates key cellular pathways and experimental workflows.

The components of this compound suggest a multi-functional structure: a coumarin fluorophore for imaging, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility, and an endo-Bicyclononyne (endoBCN) moiety for copper-free click chemistry. The cytotoxicity of such a conjugate would depend on the combined effects of these components. This guide will focus on the coumarin core, as it is the most likely component to exhibit significant biological activity.

Comparative Cytotoxicity of Coumarin Derivatives

The cytotoxic potential of various coumarin derivatives has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is highly dependent on the specific chemical structure and the cell line being tested. The following table summarizes IC50 values for several coumarin derivatives from the literature, providing a benchmark for comparison.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Coumarin Derivative (4)HL-60 (Leukemia)8.09Staurosporine7.48
Coumarin Derivative (4)MCF-7 (Breast Cancer)3.26Staurosporine3.06
Coumarin Derivative (4)A549 (Lung Cancer)9.34Staurosporine3.7
3-Arylcoumarin DerivativeA549 (Lung Cancer)24Docetaxel-
Coumarin-cinnamic acid hybrid (8b)HepG2 (Liver Cancer)13.14--
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7)A549 (Lung Cancer)48.1--
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)CRL 1548 (Liver Cancer)45.1--
Coumarin-triazole hybrid (18c)MCF-7 (Breast Cancer)2.66Cisplatin>2.66
Coumarin-thiazole hybrid (52d)HT-29 (Colon Cancer)0.25--
Coumarin-thiazole hybrid (52d)HCT-116 (Colon Cancer)0.26--

Table compiled from data reported in multiple studies[1][2][3][4]. Note that experimental conditions may vary between studies.

Considerations for PEG and endoBCN Moieties

  • Polyethylene Glycol (PEG): PEGylation is a common strategy to improve the hydrophilicity and bioavailability of compounds[5]. Generally, PEG is considered biocompatible and non-toxic[5][6]. However, some studies have noted that low molecular weight PEG oligomers, such as triethylene glycol (TEG), can exhibit toxicity at high concentrations[6][7]. The short PEG2 linker in the compound of interest is unlikely to be a primary driver of cytotoxicity but its effect should not be entirely discounted.

  • endo-Bicyclononyne (endoBCN): BCN is a strained alkyne used for bioorthogonal labeling. While generally designed to be inert to biological systems, any reactive chemical moiety has the potential to interact with cellular components and elicit a toxic response. A thorough assessment would involve evaluating the cytotoxicity of a BCN analogue alongside the full conjugate.

Experimental Protocols

To assess the cytotoxicity of a novel compound like this compound, a multi-assay approach is recommended to elucidate the mechanism of cell death. Below are detailed protocols for three standard assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[8][10].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[1].

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[11][12]. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized solubilization buffer) to each well to dissolve the formazan crystals[12]. Mix gently on an orbital shaker to ensure complete dissolution[11].

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm[8]. A reference wavelength of >650 nm can be used to subtract background absorbance[8][11].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium[13][14].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up wells for controls: a) spontaneous LDH release (cells with vehicle), b) maximum LDH release (cells treated with a lysis buffer), and c) background (medium only)[15].

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 300-400 x g for 5 minutes[13].

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye) and add it to each well containing the supernatant[16].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[13][16].

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells. The formula is typically: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[17]. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the test compound for the desired time.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA) and collect any floating cells from the supernatant, as apoptotic cells may detach.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer[18][19].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[17].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution[17][18].

  • Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark[17][19].

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible, keeping them on ice[17][20].

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to membrane damage during processing)

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in Multi-well Plates B Prepare Serial Dilutions of Test Compound C Treat Cells with Compound (e.g., 24, 48, 72h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Assay (Apoptosis/Necrosis) C->F G Measure Absorbance or Fluorescence (Flow Cytometry) D->G E->G F->G H Calculate % Viability/ % Cytotoxicity/ % Apoptosis G->H I Determine IC50 Value H->I

Caption: Workflow for in vitro cytotoxicity testing of a compound.

Simplified Apoptosis Signaling Pathway

Many coumarin derivatives have been found to induce apoptosis in cancer cells[21]. This process involves a cascade of signaling events, often culminating in the activation of caspases, which are proteases that execute programmed cell death.

G Compound Coumarin Derivative Cell Cancer Cell Compound->Cell Enters Bax Bax Activation Cell->Bax Bcl2 Bcl-2 Inhibition Cell->Bcl2 Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by a cytotoxic agent.

References

Safety Operating Guide

Proper Disposal of Coumarin-PEG2-endoBCN: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the proper handling and disposal of Coumarin-PEG2-endoBCN, a fluorescent dye commonly used in bioorthogonal click chemistry. Adherence to these procedures is essential to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance.

Summary of Component Hazards

ComponentKey HazardsDisposal Considerations
Coumarin Toxic if swallowed.[1] Harmful to aquatic life with long-lasting effects.[1]Treat as hazardous chemical waste. Avoid release to the environment.[1]
Polyethylene Glycol (PEG) Generally considered non-hazardous and biodegradable. However, large quantities can impact wastewater treatment processes.[2]Do not dispose of large quantities down the drain.[2] Can often be handled by licensed chemical waste contractors.[2]
endo-Bicyclononyne (endoBCN) Varies by specific derivative, but generally treated as chemical waste. May cause skin and eye irritation.[3]Collect in designated, labeled, leak-proof containers for hazardous waste disposal.[3]
Fluorescent Dyes (General) Often treated as hazardous chemical waste.[1] Can be harmful to aquatic life.Segregate from regular trash and drain disposal. Collect in designated hazardous waste containers.[1][4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound waste generated in a laboratory setting.

Disposal Workflow for this compound Waste cluster_0 Waste Generation cluster_1 Immediate Handling & Segregation cluster_2 Waste Collection & Storage cluster_3 Final Disposal A This compound waste generated (e.g., unused solutions, contaminated labware) B Segregate waste at the point of generation A->B C Do NOT dispose down the drain or in regular trash B->C D Use a designated, leak-proof, and clearly labeled hazardous waste container B->D E Ensure container is compatible with chemical waste D->E F Store the sealed container in a designated, secure area away from incompatible materials E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup F->G H Provide complete and accurate information on the waste label G->H

References

Personal protective equipment for handling Coumarin-PEG2-endoBCN

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Coumarin-PEG2-endoBCN. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Disclaimer: This information is compiled from safety data for the constituent parts of this compound (Coumarin, PEG, and endo-Bicyclononyne). A specific Safety Data Sheet (SDS) for the final compound was not available at the time of writing. Users must consult the SDS provided by their supplier for the most accurate and comprehensive safety information.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards.Protects eyes from potential splashes of the compound, which may be irritating.
Hand Protection Nitrile gloves (double-gloving is recommended).Coumarin can cause skin irritation and allergic reactions[1][2][3]. Nitrile gloves offer good chemical resistance. Always inspect gloves for tears or holes before use.
Body Protection A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any potential aerosols or dust if the compound is in solid form[4].
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects in the laboratory.

Operational Plan: Safe Handling Protocols

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring experimental integrity.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[3].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[5].

2. Spill Response:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled.

  • Contaminated Labware (Glass and Plastic): Segregate as hazardous waste. Do not rinse into the drain. Place in a designated, labeled hazardous waste container.

  • Contaminated PPE: All used PPE, such as gloves and lab coats, should be considered contaminated and disposed of as hazardous waste in a designated, labeled container[6].

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Don appropriate PPE - Work in a fume hood handle Handling - Weigh and dissolve compound - Perform experiment prep->handle spill Spill Response - Evacuate and ventilate - Contain and clean handle->spill If spill occurs cleanup Post-Experiment Cleanup - Decontaminate workspace - Doff PPE correctly handle->cleanup dispose Disposal - Segregate hazardous waste - Label containers spill->dispose wash Final Step - Wash hands thoroughly dispose->wash cleanup->dispose cleanup->wash

Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.